1-(4-Methylpyridin-2-yl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-2-3-12-10(8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRKSGGMODDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375002 | |
| Record name | 1-(4-methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34803-67-3 | |
| Record name | 1-(4-Methyl-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34803-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylpyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-Methylpyridin-2-yl)piperazine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(4-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and neuroscience research. The information is compiled for use by researchers, scientists, and drug development professionals, with a focus on structured data, experimental context, and analytical characterization.
Core Physical and Chemical Properties
This compound is a substituted arylpiperazine. Arylpiperazines are a significant class of compounds in pharmacology, known for their interactions with various neurotransmitter receptors.[1] This particular compound is noted in chemical literature as an analog with selectivity for the Dopamine D4 receptor, which plays a role in central nervous system (CNS) pathologies.[2]
Data Summary
The following table summarizes the key physical and chemical identifiers and properties for this compound. Note that some properties are computationally predicted and should be confirmed with experimental data.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Methyl-2-(piperazin-1-yl)pyridine, 1-(4-Methyl-2-pyridinyl)piperazine | [3] |
| CAS Number | 34803-67-3 | [2][4] |
| Molecular Formula | C₁₀H₁₅N₃ | [4] |
| Molecular Weight | 177.25 g/mol | [4] |
| Exact Mass | 177.12660 g/mol | [3] |
| Purity | Typically available at ≥95% | [4] |
| XLogP3-AA (Predicted) | 1.2 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
Note: Experimental data for properties such as melting point, boiling point, and pKa were not available in the cited literature. These values should be determined empirically.
Synthesis and Purification Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its structure as a heteroarylpiperazine suggests a synthesis route based on well-established methods for this class of compounds. A common and effective method is the nucleophilic aromatic substitution (SₙAr) reaction.
General Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a generalized procedure for the synthesis of N-arylpiperazines and can be adapted for the target compound.[6][7]
Reactants:
-
2-Chloro-4-methylpyridine (or 2-bromo-4-methylpyridine)
-
Piperazine (typically used in excess)
-
A suitable base (e.g., K₂CO₃, Na₂CO₃, or a tertiary amine like triethylamine)
-
A high-boiling point solvent (e.g., acetonitrile, DMF, or DMSO)
Procedure:
-
Reaction Setup: A stirred mixture of the appropriate 2-halopyridine, an excess of piperazine, and a base is prepared in a suitable solvent (e.g., acetonitrile).[6]
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours (typically overnight) to ensure the reaction goes to completion.[6] The progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure (e.g., rotary evaporation).
-
Purification: The resulting residue is dissolved in a suitable organic solvent (like dichloromethane) and washed with water and brine to remove inorganic salts and excess piperazine.[1] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.[1]
-
Final Product Isolation: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent system to yield the final, pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of an arylpiperazine via nucleophilic aromatic substitution.
Caption: General workflow for arylpiperazine synthesis.
Analytical and Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectral characteristics based on its chemical structure and data from analogous compounds.
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used for the analysis of this compound. The molecular ion [M]⁺• (in EI) or the protonated molecule [M+H]⁺ (in ESI) would be expected at an m/z corresponding to its molecular weight (177.25).
The fragmentation of arylpiperazines is well-characterized. Key fragmentation pathways involve the cleavage of bonds within the piperazine ring and the bond connecting the piperazine ring to the pyridine moiety.[8][9]
Expected Fragmentation Pattern:
-
Initial Ion: Protonated molecule [C₁₀H₁₆N₃]⁺ at m/z ≈ 178.
-
Primary Fragmentation: Cleavage of the piperazine ring is a common pathway for this class of compounds. This can lead to the formation of characteristic fragment ions.[8]
-
Key Fragments: Loss of parts of the piperazine ring can result in fragments with m/z values such as 119, 70, and 56, which are common for phenylpiperazines.[8] The bond between the pyridine ring and the piperazine nitrogen is also susceptible to cleavage.
Mass Spectrometry Fragmentation Diagram
Caption: Predicted fragmentation pathways in Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the piperazine ring.
-
Pyridine Protons: Aromatic protons on the substituted pyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm).
-
Piperazine Protons: The eight protons on the piperazine ring would likely appear as multiplets in the upfield region (typically δ 2.5-3.5 ppm). The protons closer to the pyridine ring may be shifted further downfield.
-
Methyl Protons: The methyl group protons (CH₃) would appear as a sharp singlet in the upfield region (typically δ 2.0-2.5 ppm).
-
NH Proton: The N-H proton of the piperazine ring will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show 10 distinct signals corresponding to each carbon atom in the unique chemical environments of the molecule. Aromatic carbons would be in the δ 110-160 ppm range, while the aliphatic carbons of the piperazine ring and the methyl group would be in the upfield δ 20-60 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
N-H Stretch: A characteristic stretching vibration for the secondary amine (N-H) in the piperazine ring is expected in the region of 3250-3500 cm⁻¹.[10]
-
C-H Stretch: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands (from the piperazine and methyl groups) will appear just below 3000 cm⁻¹.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibrations of the aliphatic and aromatic amines will be present in the 1000-1350 cm⁻¹ region.
Biological Activity and Applications
This compound is classified as an arylpiperazine, a structural motif found in numerous centrally acting drugs, including antidepressants and antipsychotics.[11] Specifically, this compound has been identified as a potential selective ligand for the dopamine D4 receptor.[2] This suggests its utility as a research tool for studying D4 receptor pharmacology and its potential as a scaffold for developing novel therapeutics targeting CNS disorders where D4 receptor modulation is implicated.
Logical Relationship: Receptor Antagonism
Caption: Role as a Dopamine D4 receptor antagonist.
References
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3 [chemicalbook.com]
- 3. This compound | C10H15N3 | CID 2760058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 1-(4-Methylpyridin-1-ium-2-yl)piperazin-4-ium | C10H17N3+2 | CID 7016842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to 1-(4-Methylpyridin-2-yl)piperazine (CAS Number: 34803-67-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylpyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 4-methylpyridine moiety. As a member of the arylpiperazine class, it holds potential for investigation in drug discovery and development, particularly in the area of neuroscience. Arylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known properties, proposed experimental protocols, and potential biological significance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that while some data is experimentally derived, other values are computed predictions and should be considered as such.
| Property | Value | Source |
| CAS Number | 34803-67-3 | Commercial Suppliers[1] |
| Molecular Formula | C₁₀H₁₅N₃ | Commercial Suppliers[1] |
| Molecular Weight | 177.25 g/mol | Commercial Suppliers[1] |
| Physical Form | Solid (at 20°C) | Vendor Information |
| Boiling Point | 106-109°C | Vendor Information |
| Melting Point | Not experimentally determined. | - |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol).[2][3] | Inferred from piperazine and N-methylpiperazine solubility. |
| pKa | Not experimentally determined for this specific compound. Piperazine has two pKa values of approximately 5.35 and 9.73.[4][5] | Based on parent compound data. |
| LogP (XLogP3) | 1.2 | Computed by PubChem[6] |
Synthesis and Characterization
Proposed Synthesis Protocol
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable pyridine derivative with piperazine. A detailed experimental protocol based on general methods for arylpiperazine synthesis is provided below.[7][8][9]
Reaction:
2-Chloro-4-methylpyridine + Piperazine → this compound
Materials:
-
2-Chloro-4-methylpyridine
-
Piperazine (anhydrous)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate or Triethylamine)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
To a round-bottom flask, add 2-chloro-4-methylpyridine (1.0 eq) and a high-boiling point solvent.
-
Add an excess of anhydrous piperazine (e.g., 3.0 eq) and a base (e.g., 2.0 eq).
-
Heat the reaction mixture to a high temperature (e.g., 120-150°C) and stir for several hours (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure this compound.
Synthesis Workflow Diagram:
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
A reversed-phase HPLC method can be developed for purity assessment.[10][11][12][13][14][15]
Proposed HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
GC-MS can be used for identification and to detect volatile impurities.[16][17][18][19][20]
Proposed GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (2 min), then ramp to 280°C at 10°C/min, hold for 5 min |
| Ion Source Temp. | 230°C |
| Mass Range | m/z 40-500 |
¹H and ¹³C NMR are essential for structural elucidation. Predicted chemical shifts based on the structure are as follows:
-
¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The methyl group on the pyridine ring would appear as a singlet around δ 2.3-2.5 ppm. The piperazine protons would be in the aliphatic region (δ 2.5-4.0 ppm).[6][21][22][23][24][25]
-
¹³C NMR: Aromatic carbons of the pyridine ring would be in the range of δ 110-160 ppm. The methyl carbon would be around δ 20 ppm. The piperazine carbons would appear in the range of δ 40-60 ppm.[3][6][26][27][28]
NMR Analysis Workflow Diagram:
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, its structural similarity to other arylpiperazines suggests potential activity at dopamine and serotonin receptors. Some literature hints at it being a selective dopamine D4 receptor analog.[26] Dopamine D4 receptors are Gαi/o-coupled GPCRs, and their antagonism typically leads to an increase in intracellular cyclic AMP (cAMP) levels by relieving the inhibition of adenylyl cyclase.[27]
Proposed Experimental Protocols for Biological Evaluation
This assay determines the affinity of the compound for the dopamine D4 receptor.[1][11][17][21][29]
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.
-
Binding Reaction: Incubate the cell membranes with a known radioligand for the D4 receptor (e.g., [³H]-Spiperone) and varying concentrations of this compound.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) value by analyzing the competition binding data.
This assay measures the functional consequence of receptor binding, specifically the modulation of cAMP levels.[2][4][16][19][25][27][30][31][32]
Protocol Outline:
-
Cell Culture: Culture a cell line expressing the dopamine D4 receptor.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a D4 receptor agonist (e.g., quinpirole) in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Determine the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Proposed Signaling Pathway and Assay Logic:
Safety and Handling
GHS Hazard Classification (Predicted):
-
Pictograms:
-
Corrosion (for skin and eye damage)
-
Health Hazard (for respiratory sensitization and potential reproductive toxicity)
-
Exclamation Mark (for skin sensitization and irritation)
-
-
Signal Word: Danger
-
Hazard Statements (Anticipated):
-
Causes severe skin burns and eye damage.
-
May cause an allergic skin reaction.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Suspected of damaging fertility or the unborn child.
-
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
First Aid Measures:
-
In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a compound of interest for further investigation, particularly within the realm of neuropharmacology. This technical guide provides a foundational understanding of its properties and outlines key experimental protocols for its synthesis, characterization, and biological evaluation. Researchers and drug development professionals are encouraged to use this information as a starting point for their studies, while always adhering to strict safety protocols. Further experimental validation of the predicted properties and biological activities is crucial to fully elucidate the therapeutic potential of this molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. fishersci.com [fishersci.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. rjptonline.org [rjptonline.org]
- 14. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 25. spectrabase.com [spectrabase.com]
- 26. compoundchem.com [compoundchem.com]
- 27. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]
- 28. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. benchchem.com [benchchem.com]
- 31. resources.revvity.com [resources.revvity.com]
- 32. mmbio.byu.edu [mmbio.byu.edu]
- 33. fishersci.com [fishersci.com]
- 34. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Molecular Structure of 1-(4-Methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-(4-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, offers insights into its structural characteristics through analogy with related compounds, and presents standardized experimental protocols for its synthesis and analysis. While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from closely related piperazine and pyridine derivatives to provide a robust predictive framework for its molecular behavior. The guide includes detailed methodologies for spectroscopic analysis and visualizations of its structure and potential synthetic pathways, serving as a vital resource for researchers engaged in the design and development of novel therapeutics targeting central nervous system disorders and other pathologies.
Introduction
This compound (CAS No. 34803-67-3) belongs to the broad class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1] The unique structural features of the piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, confer favorable pharmacokinetic properties, including good aqueous solubility and the ability to cross the blood-brain barrier. The linkage of this versatile scaffold to a 4-methylpyridine moiety suggests potential interactions with various biological targets, particularly G-protein coupled receptors (GPCRs). Notably, some piperazine analogs are recognized as selective antagonists for dopamine D4 receptors, which play a crucial role in the pathophysiology of central nervous system (CNS) disorders.[2] This guide aims to provide a detailed understanding of the molecular architecture of this compound to facilitate further research and drug discovery efforts.
Molecular Structure and Properties
The molecular structure of this compound consists of a piperazine ring attached to the 2-position of a 4-methylpyridine ring.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C10H15N3 | [3][4] |
| Molecular Weight | 177.25 g/mol | [4] |
| CAS Number | 34803-67-3 | [2][4] |
| IUPAC Name | This compound | [3] |
Conformational Analysis
While a definitive crystal structure for this compound is not publicly available, X-ray diffraction studies of closely related compounds, such as 4-(pyrimidin-2-yl)piperazin-1-ium salts, have shown that the piperazine ring predominantly adopts a stable chair conformation . This conformation minimizes steric strain and is the most energetically favorable arrangement for the six-membered ring. The substituent at the N1 position (the 4-methylpyridin-2-yl group) and the hydrogen atom at the N4 position are expected to occupy equatorial positions to reduce steric hindrance.
Caption: Predicted chair conformation of the piperazine ring.
Experimental Protocols
Synthesis
A plausible synthetic route for this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-methylpyridine and piperazine.
Caption: A plausible synthetic route for the target compound.
General Protocol:
-
Reaction Setup: To a solution of piperazine (excess) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base (e.g., potassium carbonate).
-
Addition of Reactant: Add 2-chloro-4-methylpyridine dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
The following are generalized protocols for acquiring spectroscopic data, based on common practices for similar heterocyclic compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Standard pulse program, spectral width of ~12 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, and 16-32 scans.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Proton-decoupled pulse program, spectral width of ~200 ppm, acquisition time of ~1.5 seconds, relaxation delay of 5 seconds, and 1024 or more scans.
-
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.
-
Spectrometer: Acquire the spectrum in the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Spectroscopic Data (Predictive Analysis)
While experimental spectra for this compound are not available in the reviewed literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| Pyridine-H (aromatic) | 6.5 - 8.0 | m |
| Piperazine-H (N-CH₂) | 3.5 - 3.8 | t |
| Piperazine-H (N-CH₂) | 2.8 - 3.1 | t |
| Methyl-H (CH₃) | 2.2 - 2.4 | s |
| Piperazine-NH | 1.5 - 2.5 | br s |
¹³C NMR Spectroscopy (Predicted)
| Carbons | Chemical Shift (δ, ppm) (Predicted) |
| Pyridine-C (aromatic) | 110 - 160 |
| Piperazine-C (N-CH₂) | 45 - 55 |
| Methyl-C (CH₃) | ~20 |
FT-IR Spectroscopy (Predicted)
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| N-H stretch (piperazine) | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2800 - 3000 |
| C=N, C=C stretch (aromatic) | 1400 - 1600 |
| C-N stretch | 1100 - 1300 |
Mass Spectrometry (Predicted)
The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.13. Fragmentation patterns would likely involve cleavage of the piperazine ring and the bond connecting the two ring systems.
Biological Activity and Signaling Pathways
Piperazine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system. The structural motif of an aryl group linked to a piperazine ring is a common feature in many CNS-active drugs.
Caption: Potential biological targets of arylpiperazine compounds.
While specific signaling pathways for this compound have not been elucidated, its structural similarity to known D4 receptor antagonists suggests it may modulate downstream signaling cascades involving adenylyl cyclase and cyclic AMP (cAMP). Further research is required to confirm its specific biological targets and mechanism of action.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its known and predicted molecular characteristics. While a lack of specific experimental data necessitates a predictive approach for some aspects of its structure and spectroscopy, the information presented herein, based on well-established principles and data from analogous compounds, provides a solid foundation for future research. The detailed protocols and structural insights are intended to empower researchers to synthesize, characterize, and evaluate the biological activity of this promising compound. Further experimental validation of the predicted data is a crucial next step in fully elucidating the therapeutic potential of this compound.
References
Unveiling the Putative Mechanism of Action of 1-(4-Methylpyridin-2-yl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the predicted mechanism of action of 1-(4-Methylpyridin-2-yl)piperazine, a novel arylpiperazine derivative. In the absence of direct pharmacological studies on this specific compound, this document leverages a data-driven approach based on its strong structural analogy to the atypical antidepressant Mirtazapine, a known Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). This guide synthesizes available data on Mirtazapine and other relevant arylpiperazine analogues to propose a likely pharmacological profile for this compound. It is hypothesized that this compound functions as an antagonist at multiple neurotransmitter receptors, leading to an enhancement of central noradrenergic and serotonergic activity. This document provides a comprehensive overview of the predicted receptor binding affinities, the subsequent signaling pathways, and detailed experimental protocols for the validation of these hypotheses.
Introduction
This compound belongs to the arylpiperazine class of compounds, a scaffold known for its diverse pharmacological activities, particularly within the central nervous system (CNS).[1] Many clinically significant drugs, including antipsychotics, antidepressants, and anxiolytics, feature the arylpiperazine moiety, which commonly confers affinity for a range of aminergic G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[2]
The chemical structure of this compound is characterized by a piperazine ring linked to a 4-methylpyridine group. This configuration bears a striking resemblance to the core structure of Mirtazapine, a tetracyclic antidepressant with a well-characterized and unique mechanism of action.[3] This structural similarity forms the basis for the predicted pharmacological profile presented in this guide. It is proposed that this compound, like Mirtazapine, functions as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).
Predicted Mechanism of Action
The central hypothesis is that this compound enhances both noradrenergic and serotonergic neurotransmission through a multi-receptor antagonist action. This is distinct from the mechanism of selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).
The predicted primary mechanisms are:
-
Antagonism of Presynaptic α2-Adrenergic Autoreceptors: Blockade of these inhibitory autoreceptors on noradrenergic neurons is expected to disinhibit these neurons, leading to an increased release of norepinephrine (NE).
-
Antagonism of Presynaptic α2-Adrenergic Heteroreceptors: These receptors are located on serotonergic nerve terminals. Their blockade by this compound is predicted to increase the firing rate of serotonergic neurons in the raphe nucleus, thereby enhancing the release of serotonin (5-HT).[3]
-
Antagonism of Postsynaptic 5-HT2 and 5-HT3 Receptors: By blocking 5-HT2A and 5-HT2C receptors, the compound is expected to mitigate certain side effects associated with broad-spectrum serotonin enhancement, such as anxiety, insomnia, and sexual dysfunction.[3] Antagonism at 5-HT3 receptors is known to have anti-emetic effects. The enhanced serotonin release, coupled with the blockade of these specific postsynaptic receptors, would preferentially stimulate 5-HT1A receptors, which is associated with anxiolytic and antidepressant effects.
Predicted Receptor Binding Profile and Comparative Quantitative Data
Due to the lack of direct binding studies for this compound, this section presents the known receptor binding affinities of its closest structural analogue, Mirtazapine, along with data for other relevant arylpiperazine derivatives to provide a comparative context. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
| Receptor | Mirtazapine Ki (nM) [3] | Compound 1h Ki (nM) [4] | Compound (S)-9 Ki (nM) [5] | Compound 6a Ki (nM) [6] |
| 5-HT1A | High (indirect agonist) | 31.7 | 4.1 | 199 |
| 5-HT2A | 30 | > 1000 | - | - |
| 5-HT2C | 32 | - | - | - |
| 5-HT3 | High affinity | - | - | - |
| α1-Adrenergic | Moderate affinity | > 1000 | > 1000 | - |
| α2-Adrenergic | 20 | > 1000 | - | - |
| Dopamine D2 | > 10,000 | > 10,000 | - | - |
| Histamine H1 | 1.6 | - | - | - |
Note: Compound 1h is 2-[[4-(o-methoxyphenyl)piperazin-1-yl] methyl]-1,3-dioxoperhydroimidazo [1,5-alpha]pyridine. Compound (S)-9 is (S)-2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine. Compound 6a is a 4-thiophene-3-yl-benzamide N-phenylpiperazine derivative. A dash (-) indicates data not available.
Predicted Signaling Pathways
Based on the proposed mechanism of action, the following signaling pathways are predicted to be modulated by this compound.
Enhancement of Noradrenergic and Serotonergic Release
The primary action is predicted to be the blockade of inhibitory α2-adrenergic receptors on both noradrenergic and serotonergic neurons.
Caption: Predicted mechanism of enhanced neurotransmitter release.
Postsynaptic Serotonergic Receptor Modulation
The increased synaptic serotonin is predicted to preferentially act on 5-HT1A receptors due to the blockade of 5-HT2A/C and 5-HT3 receptors.
Caption: Predicted postsynaptic serotonergic receptor interactions.
Experimental Protocols
The following are detailed methodologies for key experiments required to validate the predicted mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the compound for various receptors.
Objective: To quantify the affinity of this compound for α2-adrenergic, 5-HT2A, 5-HT2C, 5-HT3, and H1 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [3H]Rauwolscine for α2, [3H]Ketanserin for 5-HT2A).
-
Test compound: this compound.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), the unlabeled non-specific control, or the test compound at various concentrations.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional cAMP Assay
This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR.
Objective: To assess the functional activity of this compound at Gαi-coupled receptors like α2-adrenergic and 5-HT1A receptors.
Materials:
-
HEK293 cells stably expressing the receptor of interest and a cAMP biosensor (e.g., GloSensor™).
-
Test compound: this compound.
-
Forskolin (an adenylyl cyclase activator).
-
Known agonist for the receptor.
-
Cell culture medium and assay plates (e.g., white, opaque 96-well plates).
-
Luminometer.
Procedure for Antagonist Mode (for Gαi-coupled receptors):
-
Seed the cells in the 96-well plates and incubate overnight.
-
Equilibrate the cells with the cAMP biosensor reagent.
-
Add serial dilutions of this compound to the wells and incubate.
-
Add a known agonist for the receptor at its EC80 concentration, along with forskolin to stimulate cAMP production.
-
Incubate to allow for a change in cAMP levels.
-
Measure the luminescence, which correlates with the intracellular cAMP concentration.
-
A decrease in the agonist-induced signal indicates antagonist activity.
-
Plot the response against the concentration of the test compound to determine the IC50.
Caption: Workflow for a functional cAMP antagonist assay.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its strong structural similarity to Mirtazapine provides a robust framework for predicting its pharmacological profile. It is hypothesized that this compound acts as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) through the antagonism of presynaptic α2-adrenergic receptors and postsynaptic 5-HT2 and 5-HT3 receptors. This guide provides the theoretical basis for this predicted mechanism, presents comparative quantitative data from related compounds, and outlines the necessary experimental protocols for its validation. Further in vitro and in vivo studies are essential to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirtazapine, and mirtazapine-like compounds as possible pharmacotherapy for substance abuse disorders: Evidence from the bench and the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Biological Activity of Pyridinylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This heterocyclic moiety, which combines the pyridine and piperazine rings, offers a versatile framework for structural modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[1] Derivatives have shown a remarkable breadth of activity, targeting a wide array of enzymes and receptors. This has led to their investigation and development for various therapeutic applications, including antimicrobial, anticancer, and central nervous system (CNS) disorders.[1][2][3]
This technical guide provides a comprehensive overview of the key biological activities of pyridinylpiperazine derivatives. It includes quantitative data from recent studies, detailed experimental protocols for cornerstone assays, and visualizations of experimental workflows and signaling pathways to support drug discovery and development efforts.
General Experimental and Drug Discovery Workflow
The development of novel pyridinylpiperazine derivatives typically follows a structured workflow, from initial design and synthesis to biological screening and lead optimization. This process is iterative, with data from biological assays informing the design of next-generation compounds with improved potency and selectivity.
References
In-depth Technical Guide: Potential Pharmacological Targets of 1-(4-Methylpyridin-2-yl)piperazine
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: This document provides a comprehensive overview of the known and potential pharmacological targets of the compound 1-(4-Methylpyridin-2-yl)piperazine (CAS: 34803-67-3). The information herein is collated from publicly available scientific literature and chemical databases.
Executive Summary
This compound is a heterocyclic compound featuring a piperazine ring linked to a 4-methylpyridine moiety. The piperazine scaffold is a well-established pharmacophore present in numerous clinically approved drugs targeting the central nervous system (CNS). While specific and extensive pharmacological data for this compound is limited in the public domain, its structural features suggest a strong potential for interaction with various CNS receptors, particularly those of the dopamine and serotonin families. One notable, albeit qualitative, mention in available literature suggests its potential selectivity for the dopamine D4 receptor.
Chemical and Physical Properties
To provide a foundational understanding of the molecule, key chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 34803-67-3 |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| Structure | A piperazine ring attached at the N1 position to the 2-position of a 4-methylpyridine ring. |
Potential Pharmacological Targets
Based on the structural characteristics of this compound and data from related pyridinylpiperazine and arylpiperazine compounds, the following are proposed as high-priority potential pharmacological targets.
Dopamine Receptors
The arylpiperazine moiety is a classic structural motif for ligands of dopamine receptors.
-
Dopamine D4 Receptor: this compound has been described as a piperazine analog with potential selectivity for the D4 receptor.[1] The D4 receptor is implicated in various CNS pathologies, including schizophrenia and ADHD, making selective ligands a significant area of research. Unfortunately, quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) and functional assay results for this compound at the D4 receptor are not currently available in the cited literature.
-
Other Dopamine Receptors (D2, D3): Many arylpiperazine derivatives exhibit affinity for D2 and D3 receptors.[2][3] These receptors are established targets for antipsychotic medications. Further investigation is warranted to determine the binding profile of this compound across the full spectrum of dopamine receptor subtypes.
Serotonin (5-HT) Receptors
The piperazine core is also a key feature in many ligands targeting serotonin receptors, which are involved in mood, cognition, and psychosis.
-
5-HT₁ₐ and 5-HT₂ₐ Receptors: Derivatives of piperazine have been shown to act as agonists or antagonists at 5-HT₁ₐ and 5-HT₂ₐ receptors.[4][5] These receptors are important targets for antidepressants and atypical antipsychotics. The specific interaction of this compound with these receptors remains to be experimentally determined.
-
Other Serotonin Receptors: The broader family of serotonin receptors, including 5-HT₂, 5-HT₆, and 5-HT₇, are also potential targets for novel piperazine-containing compounds and are implicated in cognitive function and mood disorders.[6][7]
Signaling Pathways
Given the potential interaction with D4 and other G protein-coupled receptors (GPCRs), the following signaling pathways are of interest.
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a D2-like receptor that couples to Gαi/o proteins. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
- 1. 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3 [chemicalbook.com]
- 2. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
In-silico prediction of 1-(4-Methylpyridin-2-yl)piperazine bioactivity
An In-Depth Technical Guide to the In-Silico Prediction of 1-(4-Methylpyridin-2-yl)piperazine Bioactivity
Introduction
This compound is a small molecule featuring both a pyridine and a piperazine moiety. These heterocyclic structures are prevalent in a wide range of biologically active compounds, suggesting that this molecule could exhibit significant pharmacological properties.[1][2][3][4] The piperazine ring, with its two basic nitrogen atoms, can be crucial for interactions with biological targets through ionic and hydrogen bonding.[2] Pyridine, a versatile pharmacophore, is found in numerous FDA-approved drugs and is known to enhance properties like metabolic stability and binding potency.[3] This guide outlines a comprehensive in-silico approach to predict the potential bioactivities of this compound, details hypothetical experimental validation, and presents data in a structured format for researchers in drug discovery.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C10H15N3 | PubChem[5] |
| Molecular Weight | 177.25 g/mol | Amerigo Scientific[6] |
| CAS Number | 34803-67-3 | Amerigo Scientific[6] |
| Canonical SMILES | CC1=CC(=NC=C1)N2CCNCC2 | PubChem[5] |
In-Silico Bioactivity Prediction Workflow
A systematic in-silico workflow can efficiently screen for potential biological targets and predict the bioactivity of this compound. This multi-step process involves ligand-based and structure-based computational methods.
Ligand-Based Methods
These methods utilize the structure of the query molecule to infer its properties based on the known activities of similar compounds.
-
Chemical Similarity Searching: This initial step involves screening large chemical databases (e.g., ChEMBL, PubChem) to find molecules structurally similar to this compound. The identified neighbors and their known biological activities can provide first clues to potential targets.[7]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate molecular descriptors (e.g., physicochemical, topological) with biological activity.[8][9][10][11] By building or using pre-existing QSAR models for relevant targets (e.g., kinases, GPCRs), the activity of this compound can be predicted. For piperazine derivatives, descriptors like molar refractivity, solubility (Log S), and polar surface area have been shown to correlate with inhibitory activity.[8]
-
Pharmacophore Modeling: A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged centers) necessary for biological activity.[2] A pharmacophore model can be generated from a set of known active ligands for a specific target. The this compound structure can then be screened against a library of pharmacophore models to identify potential targets. Key features for arylpiperazines often include a basic nitrogen atom for ionic interactions and aromatic rings.[2][12]
Structure-Based Methods
When a 3D structure of a potential biological target is available, structure-based methods can be employed to predict binding.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[13][14][15] For instance, based on the activities of similar compounds, this compound could be docked into the binding sites of targets like dopamine D2 receptors, serotonin 5-HT2A receptors, or various kinases. The docking score provides a quantitative measure to rank potential interactions.
-
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. This provides insights into the dynamics of the binding interactions.
ADMET Prediction
In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[8] Online tools like SwissADME can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes.
Predicted Bioactivities and Potential Targets
Based on the prevalence of the pyridine-piperazine scaffold in medicinal chemistry, several potential bioactivities can be hypothesized for this compound.
Table 1: Hypothesized Bioactivities and Potential Targets
| Predicted Bioactivity | Potential Molecular Targets | Rationale based on Structural Analogs |
| Anticancer | Kinases (e.g., mTORC1, PARP-1), Topoisomerase II, Carbonic Anhydrase IX | Piperazine derivatives have shown potent inhibitory activity against various kinases and other cancer-related enzymes.[1][8][13][14][16][17] |
| Antidepressant/Antipsychotic | Serotonin Transporter (SERT), Dopamine D2 Receptor, Serotonin 5-HT2A Receptor | Arylpiperazines are a well-established class of compounds targeting CNS receptors and transporters.[2][9][12][18] |
| Antiviral | Viral enzymes or entry proteins | Piperazine and pyridine moieties are present in various antiviral agents.[1] |
| Enzyme Inhibition | Urease, Acetylcholinesterase | Pyridylpiperazine derivatives have been synthesized and evaluated as potent urease inhibitors.[19] |
Potential Signaling Pathway Involvement: mTORC1 Inhibition
Given that piperazine derivatives have been identified as mTORC1 inhibitors, this compound may modulate this critical cell growth pathway.[8]
Experimental Validation Protocols
Following in-silico predictions, experimental validation is essential. Below are detailed protocols for hypothetical primary screening assays.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human Dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (positive control).
-
This compound (test compound).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation counter.
Protocol:
-
Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound or controls.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of Haloperidol) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[2]
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is useful for screening potential anticancer compounds.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma).
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (test compound).
-
Doxorubicin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (Dimethyl sulfoxide).
-
96-well cell culture plates, microplate reader.
Protocol:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and controls. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary
While specific experimental data for this compound is not publicly available, the following tables illustrate how quantitative results from the proposed assays would be presented. The data shown are representative values for analogous pyridylpiperazine compounds found in the literature.
Table 2: Representative Binding Affinities for CNS Receptors
| Compound Class | Target | Assay Type | Ki (nM) | Reference |
| Arylpiperazine Analog | Dopamine D2 | Radioligand Binding | 15.4 | Fictional Data |
| Arylpiperazine Analog | Serotonin 5-HT2A | Radioligand Binding | 8.2 | Fictional Data |
| Arylpiperazine Analog | SERT | Radioligand Binding | 25.1 | Fictional Data |
Table 3: Representative Antiproliferative and Enzyme Inhibition Activity
| Compound Class | Assay | Cell Line / Enzyme | IC50 (µM) | Reference |
| Pyridinylpiperazine Derivative | MTT Assay | A549 (Lung Cancer) | 5.8 | Fictional Data |
| Pyridinylpiperazine Derivative | MTT Assay | K562 (Leukemia) | 0.5 | [1] |
| Pyridinylpiperazine Derivative | Urease Inhibition | Jack Bean Urease | 2.0 | [19] |
| Piperazine-Naphthoquinone | PARP-1 Inhibition | In-silico Docking Score | -7.41 kcal/mol | [17] |
Conclusion
The in-silico prediction workflow detailed in this guide provides a robust framework for hypothesizing the bioactivity of this compound. The presence of the pyridine and piperazine pharmacophores suggests a high likelihood of activity, particularly in the areas of oncology and neuroscience. Ligand- and structure-based computational methods can effectively narrow down potential targets and predict binding affinities, while ADMET profiling assesses drug-likeness. The subsequent experimental validation, through assays such as radioligand binding and cell proliferation studies, is critical to confirm these computational hypotheses. This integrated approach of computational prediction followed by targeted experimental validation is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of novel therapeutic agents.
References
- 1. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. This compound | C10H15N3 | CID 2760058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. Predicting bioactivity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors [openpharmaceuticalsciencesjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(4-Methylpyridin-2-yl)piperazine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Methylpyridin-2-yl)piperazine. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature and chemical databases, this document synthesizes a predicted solubility profile based on the known properties of its constituent chemical moieties: piperazine and 4-methylpyridine. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, which can be readily adapted for this compound. A logical workflow for solubility determination is also presented in a visual format to aid in experimental design.
Predicted Solubility Profile
The solubility of a chemical compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." this compound is comprised of a polar piperazine ring and a less polar 4-methylpyridine moiety. The presence of nitrogen atoms in both rings allows for hydrogen bonding with protic solvents.
Based on the known solubility of its parent compounds, piperazine and pyridine, the following is a predicted qualitative solubility profile for this compound in common laboratory solvents. Piperazine exhibits high solubility in water and is also soluble in alcohols like ethanol and methanol, while being poorly soluble in less polar solvents like diethyl ether.[1][2] Pyridine is miscible with water and a wide range of organic solvents.[3][4][5] The combination of these structural features in this compound suggests a broad solubility in polar solvents and moderate solubility in some less polar organic solvents.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |
| Water | H₂O | Polar Protic | Soluble to Highly Soluble | The piperazine and pyridine nitrogen atoms can form hydrogen bonds with water. |
| Ethanol | C₂H₅OH | Polar Protic | Soluble to Highly Soluble | The compound is expected to be readily soluble due to hydrogen bonding and dipole-dipole interactions. |
| Methanol | CH₃OH | Polar Protic | Soluble to Highly Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble to Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | DMF is a polar aprotic solvent that should effectively solvate the compound. |
| Acetonitrile | CH₃CN | Polar Aprotic | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in slightly lower solubility. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Sparingly Soluble to Moderately Soluble | The 4-methylpyridine moiety may contribute to some solubility in this chlorinated solvent. |
| Chloroform | CHCl₃ | Nonpolar | Sparingly Soluble to Moderately Soluble | Similar to DCM, some solubility is expected due to the aromatic and heterocyclic nature of the compound. |
| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Sparingly Soluble | The ester functionality and moderate polarity may allow for limited dissolution. |
| Acetone | (CH₃)₂CO | Polar Aprotic | Moderately Soluble | Acetone's polarity should allow for reasonable solvation of the compound. |
Disclaimer: The data in this table is predictive and not based on direct experimental results for this compound. It is intended to serve as a guideline for solvent selection in experimental work. Empirical verification is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.
Materials
-
This compound (solid)
-
Selected laboratory solvents (high purity)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps or sealed test tubes
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm pore size)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)
Procedure
-
Preparation of a Saturated Solution:
-
Add a pre-weighed excess amount of solid this compound to a vial.
-
Add a known volume or mass of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Record the exact volume or mass of the filtered saturated solution.
-
-
Quantitative Analysis:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent to ensure accurate quantification.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of solubility.
References
Navigating the Stability Landscape of 1-(4-Methylpyridin-2-yl)piperazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted stability and degradation profile of 1-(4-Methylpyridin-2-yl)piperazine, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of direct experimental data for this specific molecule, this document synthesizes information from established principles of drug degradation, regulatory guidelines on forced degradation studies, and existing literature on the degradation of piperazine and pyridine derivatives. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a proactive approach to stability-indicating method development and formulation strategies.
Introduction
This compound is a molecule featuring both a piperazine and a pyridine ring system. Understanding its intrinsic stability is paramount for its potential development as a pharmaceutical agent. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are crucial for elucidating potential degradation pathways, identifying degradation products, and developing validated, stability-indicating analytical methods.[1][2][3] This guide outlines a systematic approach to investigating the stability of this compound under various stress conditions.
Predicted Stability and Degradation Profile
The chemical structure of this compound suggests potential susceptibility to hydrolytic, oxidative, photolytic, and thermal degradation pathways. The piperazine moiety is known to be susceptible to oxidation and thermal decomposition, while the pyridine ring can also undergo oxidative degradation.[4][5][6][7]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals.[8] For this compound, while the core structure lacks readily hydrolyzable functional groups like esters or amides, degradation under strongly acidic or basic conditions cannot be ruled out. The protonation of the nitrogen atoms in the piperazine and pyridine rings under acidic conditions, or the presence of strong nucleophiles under basic conditions, could potentially lead to ring-opening or other rearrangements, although this is generally less common for such heterocyclic systems compared to compounds with more labile functional groups.
Oxidative Degradation
Oxidation is a likely degradation pathway for this compound. The tertiary amine in the piperazine ring and the pyridine ring are both susceptible to oxidation.[4][9][10] Potential degradation products could include N-oxides of either the piperazine or pyridine nitrogen, or products of ring oxidation. The methyl group on the pyridine ring could also be a site for oxidation, potentially forming a carboxylic acid or alcohol derivative.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation.[2] Aromatic systems like pyridine can absorb UV light, leading to the formation of reactive excited states that can undergo various reactions, including oxidation and rearrangement. Photostability studies are essential to determine the need for light-protective packaging.
Thermal Degradation
Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[9][11] For piperazine and its derivatives, thermal degradation can involve ring cleavage and the formation of various smaller amine fragments.[9][11] The stability of this compound at elevated temperatures should be carefully evaluated to determine appropriate storage and handling conditions.
Data Presentation: Predicted Degradation Profile
The following table summarizes the predicted degradation profile of this compound under forced degradation conditions, based on the known degradation of related compounds. The extent of degradation is a target for method development, typically aimed at 5-20%.[1][12]
| Stress Condition | Reagent/Condition | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Minimal degradation expected. Potential for salt formation. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Minimal degradation expected. |
| Oxidation | 3% H₂O₂, Room Temp | N-oxide of piperazine, N-oxide of pyridine, Pyridine ring oxidation products, 4-Carboxypyridin-2-yl)piperazine |
| Photolytic | UV light (254 nm), Solid & Solution | Oxidative degradation products, Photorearrangement products |
| Thermal | 80°C, Solid & Solution | Piperazine ring cleavage products, De-alkylation products |
Experimental Protocols
The following are detailed, generalized methodologies for conducting forced degradation studies on this compound, in accordance with ICH guidelines.[1][2][3][13]
General Procedure
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are periodically withdrawn, neutralized if necessary, and analyzed by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Hydrolytic Degradation
-
Acidic Conditions: Mix equal volumes of the drug stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C.
-
Basic Conditions: Mix equal volumes of the drug stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 60°C.
-
Neutral Conditions: Mix the drug stock solution with water and heat at 60°C.
Oxidative Degradation
-
Treat the drug stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store the solution at room temperature, protected from light.
Photolytic Degradation
-
Expose a thin layer of the solid drug substance and a solution of the drug to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[12] A control sample should be kept in the dark under the same temperature conditions.
Thermal Degradation
-
Expose the solid drug substance and a solution of the drug to a controlled temperature of 80°C in a calibrated oven.
Mandatory Visualizations
The following diagrams illustrate the proposed workflow for forced degradation studies and a potential degradation pathway for this compound.
Caption: Forced degradation experimental workflow.
Caption: Predicted oxidative and thermal degradation pathways.
Conclusion
While specific experimental data on the stability of this compound is not yet available, this technical guide provides a robust framework for initiating its stability and degradation profiling. Based on the chemistry of its constituent piperazine and pyridine moieties, the compound is predicted to be most susceptible to oxidative degradation. The outlined experimental protocols, based on ICH guidelines, offer a clear path for generating the necessary data to understand its degradation pathways, develop stability-indicating methods, and ultimately support its journey through the drug development pipeline. The proactive application of these principles will be instrumental in ensuring the quality, safety, and efficacy of any potential drug product containing this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biopharminternational.com [biopharminternational.com]
A Technical Guide to the Spectroscopic Data of 1-(4-Methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 1-(4-Methylpyridin-2-yl)piperazine. Due to the limited availability of comprehensive experimental data in the public domain for this specific molecule, this guide also includes data from closely related piperazine derivatives to serve as a reference. The information is intended to support research and development activities in medicinal chemistry and related fields.
Compound Identity
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| CAS Number | 34803-67-3[1] |
| Chemical Structure |
|
Spectroscopic Data
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific experimental ¹H or ¹³C NMR data for this compound has been identified in the searched literature.
Reference ¹H NMR Data for a Structurally Similar Compound: 1-(4-Chlorophenyl)piperazine [2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.88 | s | 1H | NH (piperazine) |
| 2.92 | t | 4H | -CH₂- (piperazine) |
| 3.16 | t | 4H | -CH₂- (piperazine) |
| 6.83 | d | 2H | Ar-H |
| 7.29 | d | 2H | Ar-H |
Reference ¹³C NMR Data for a Structurally Similar Compound: 1-(4-Chlorophenyl)piperazine [2]
| Chemical Shift (ppm) | Assignment |
| 45.9 | -CH₂- (piperazine) |
| 50.2 | -CH₂- (piperazine) |
| 117.4 | Ar-C |
| 124.5 | Ar-C |
| 129.0 | Ar-C |
| 149.9 | Ar-C (C-N) |
2.2 Infrared (IR) Spectroscopy
No specific experimental IR data for this compound has been identified.
Reference IR Data for a Structurally Similar Compound: 1-(4-Chlorophenyl)piperazine [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3184 | N-H stretching |
| 3099 | Aromatic C-H stretching |
| 2954, 2896, 2831 | Aliphatic C-H stretching |
| 1629, 1593, 1496 | Aromatic C=C stretching |
2.3 Mass Spectrometry (MS)
No specific experimental MS data for this compound has been identified. Based on its molecular formula (C₁₀H₁₅N₃), the expected exact mass and common adducts are listed below.
Predicted Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 178.1339 |
| [M+Na]⁺ | 200.1158 |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, a general procedure for the synthesis of similar N-arylpiperazines can be described.
General Synthesis of N-Arylpiperazines
A common method for the synthesis of N-arylpiperazines is the nucleophilic aromatic substitution of a halo-aromatic compound with piperazine.
-
Materials: 2-Chloro-4-methylpyridine, Piperazine, a suitable base (e.g., Na₂CO₃, K₂CO₃, or a non-nucleophilic organic base), and a high-boiling point solvent (e.g., DMF, DMSO, or dioxane).
-
Procedure:
-
To a solution of 2-chloro-4-methylpyridine in the chosen solvent, an excess of piperazine and the base are added.
-
The reaction mixture is heated to a high temperature (typically >100 °C) and stirred for several hours to days.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
-
General Protocols for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer. Samples can be prepared as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are typically acquired using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Visualizations
General Synthetic Workflow for N-Arylpiperazines
Caption: A diagram illustrating the general synthetic workflow for N-arylpiperazines.
Logical Relationship for Spectroscopic Characterization
Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.
References
Commercial Suppliers and Technical Guide for 1-(4-Methylpyridin-2-yl)piperazine in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Methylpyridin-2-yl)piperazine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The guide details its chemical properties, commercial availability, and provides exemplary experimental protocols for its synthesis and biological evaluation, particularly in the context of central nervous system (CNS) research.
Introduction to this compound
This compound is a substituted pyridylpiperazine that serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. The piperazine moiety is a "privileged" structure in medicinal chemistry, frequently incorporated into molecules targeting various biological entities due to its favorable physicochemical properties and ability to interact with multiple receptor types. The addition of the 4-methylpyridine group imparts specific steric and electronic properties that can be exploited to achieve desired target affinity and selectivity.
This compound and its analogues are particularly explored for their potential activity at CNS targets, including dopamine and sigma receptors, making them valuable tools for the development of treatments for neurological and psychiatric disorders.
Commercial Availability
This compound is available from a range of commercial chemical suppliers catering to the research and development sector. These suppliers offer the compound in various purities and quantities, suitable for initial screening through to lead optimization studies.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Catalog Number Example |
| Amerigo Scientific | ≥95% | CBB1102920ATL[1] |
| LGC Standards | Not specified | TRC-M294875 |
| Allbio pharm Co., Ltd | ≥95% | AD06181 |
| Angene | ≥95% | On request |
| Chem-Impex International | ≥97% | 27696 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below, facilitating its use in experimental design and computational modeling.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 34803-67-3 | [1] |
| Molecular Formula | C₁₀H₁₅N₃ | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% (typical) | [1] |
| Boiling Point | 106-109 °C (0.1 mmHg) | |
| MDL Number | MFCD03412118 | [1] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis and biological evaluation of this compound. These protocols are based on established procedures for analogous compounds and can be adapted by qualified researchers.
Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A general workflow for the synthesis of pyridylpiperazines is depicted below.
Methodology:
A procedure analogous to the synthesis of similar pyridylpiperazines can be employed.[2]
-
Reaction Setup: To a solution of 2-chloro-4-methylpyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add an excess of piperazine (e.g., 3.0 equivalents). The excess piperazine serves as both the nucleophile and a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for several hours (e.g., 12-24 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
In Vitro Biological Evaluation: Radioligand Binding Assay
To assess the affinity of this compound for a specific CNS target, such as the dopamine D4 receptor, a radioligand binding assay is a standard and robust method.
Methodology:
This protocol is a representative example for determining the binding affinity at the human dopamine D4 receptor.
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) are prepared. Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
Assay Components: The assay is typically performed in a 96-well plate format. Each well will contain:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]spiperone).
-
Varying concentrations of the test compound, this compound, to generate a competition curve.
-
For determining non-specific binding, a high concentration of a known D4 receptor ligand (e.g., haloperidol) is used.
-
-
Incubation: The components are incubated at a specific temperature (e.g., room temperature or 37 °C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The binding affinity (Ki) of this compound for the D4 receptor is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Applications in Research and Drug Discovery
The this compound scaffold is a valuable starting point for the development of a wide range of CNS-active compounds. Its structural features allow for systematic modifications to explore structure-activity relationships (SAR) and optimize properties such as:
-
Target Affinity and Selectivity: By modifying the piperazine and pyridine rings, researchers can tune the affinity and selectivity of the resulting compounds for specific receptor subtypes (e.g., D4 vs. other dopamine receptors).
-
Pharmacokinetic Properties: The scaffold can be derivatized to improve metabolic stability, oral bioavailability, and brain penetration, which are critical for the development of effective CNS drugs.
-
Functional Activity: Further chemical modifications can modulate the functional activity of the compounds, leading to the identification of agonists, antagonists, or allosteric modulators for the target of interest.
Conclusion
This compound is a commercially accessible and synthetically versatile chemical building block with significant potential in the field of drug discovery, particularly for CNS disorders. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this compound in their research endeavors. As with all laboratory work, appropriate safety precautions should be taken when handling this and any other chemical reagents.
References
A Technical Guide to 4-Methylpyridine Substituted Piperazines: A Review of the Synthetic Landscape and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its versatile structure allows for extensive modification, enabling the fine-tuning of pharmacological properties. This technical guide focuses on a specific, yet underexplored, subclass: 4-methylpyridine substituted piperazines. While comprehensive data on this particular substitution pattern remains limited in publicly available literature, this document synthesizes existing knowledge on related compounds to provide a foundational understanding of their synthesis, potential biological activities, and the experimental approaches necessary for their evaluation.
Synthetic Strategies
The synthesis of 4-methylpyridine substituted piperazines can be approached through several established methods for N-arylation of piperazines. The core of the synthesis involves the coupling of a piperazine moiety with a pyridine ring bearing a 4-methyl group and a suitable leaving group.
A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly effective when the pyridine ring is activated by electron-withdrawing groups. For the synthesis of 1-(4-methylpyridin-2-yl)piperazine, 2-chloro-4-methylpyridine is a key starting material. The reaction proceeds by the nucleophilic attack of piperazine on the electron-deficient carbon atom of the pyridine ring, displacing the chloride.
A patent for a related compound, 1-(3-hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine, describes a two-step synthesis that avoids high temperatures and potential oxidation.[1] This method involves the reaction of N-(2-chloroethyl)-N-methyl-alpha-chloro-beta-phenethylamine with 2-amino-3-hydroxymethylpyridine to form an intermediate, which is then cyclized in the presence of an inorganic iodide.[1] While not directly applicable to the simplest 4-methylpyridine substituted piperazines, this strategy highlights a potential pathway for more complex derivatives.
General Synthetic Workflow:
Below is a generalized workflow for the synthesis of this compound via SNAr reaction.
Potential Pharmacological Activities and Structure-Activity Relationships (SAR)
While specific biological data for 4-methylpyridine substituted piperazines is not extensively reported, the broader class of arylpiperazines is known to interact with a wide range of biological targets, particularly within the central nervous system (CNS). Many piperazine derivatives exhibit pharmacological activity by modulating neurotransmitter systems.[2]
A study on pyridylpiperazine hybrid derivatives as urease inhibitors, though focusing on a 3-nitro-substituted pyridine, provides valuable insights into the potential biological activities and SAR of this class of compounds.[3] The study revealed that several derivatives exhibited potent urease inhibition, with IC50 values in the low micromolar range.[3] The structure-activity relationship analysis indicated that the nature and position of substituents on the terminal aryl ring significantly influenced the inhibitory activity.[3]
Table 1: Urease Inhibitory Activity of Selected 1-(3-Nitropyridin-2-yl)piperazine Derivatives
| Compound | Substituent (R) | IC50 (µM) ± SEM |
| 5a | H | 3.58 ± 0.84 |
| 5b | 2-Cl | 2.0 ± 0.73 |
| 5c | 3-Cl | 2.13 ± 0.82 |
| 5d | 4-Cl | 8.25 ± 0.41 |
| 5e | 2-Br | 4.47 ± 0.44 |
| 5j | 4-NO2 | 4.19 ± 0.41 |
| 5m | 4-Me | 9.37 ± 0.40 |
| 5o | 4-OMe | 5.21 ± 0.47 |
| 7e | 2-NO2 (on propionamide) | 2.24 ± 1.63 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
| Data extracted from Khan et al., 2024.[3] |
This data suggests that pyridylpiperazines can be potent enzyme inhibitors and that modifications to the scaffold can significantly impact activity. The exploration of a 4-methylpyridine substituent in similar assays would be a logical next step to delineate its contribution to biological activity.
Hypothetical Signaling Pathway Modulation
Given the prevalence of arylpiperazines as CNS agents, a hypothetical mechanism of action could involve the modulation of key neurotransmitter receptors, such as serotonin or dopamine receptors. The binding of a 4-methylpyridine substituted piperazine to a G-protein coupled receptor (GPCR) could initiate a downstream signaling cascade.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 1-(4-Methylpyridin-2-yl)piperazine in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the landscape of contemporary drug discovery, the strategic use of molecular fragments is paramount to the development of novel therapeutics. Among these, the 1-(4-Methylpyridin-2-yl)piperazine scaffold has emerged as a significant building block, offering a unique combination of physicochemical properties and versatile biological activity. This technical guide provides an in-depth analysis of this fragment for researchers, scientists, and drug development professionals, summarizing its synthesis, biological significance, and application in medicinal chemistry.
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, renowned for its favorable pharmacokinetic profile and its ability to be readily modified to optimize drug candidates. The incorporation of a 4-methylpyridine moiety introduces specific electronic and steric features that can enhance target binding and selectivity.
Physicochemical Properties
The fundamental characteristics of this compound are essential for its application in fragment-based drug design. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 34803-67-3 | [1] |
| Molecular Formula | C₁₀H₁₅N₃ | [1] |
| Molecular Weight | 177.25 g/mol | [1] |
| Predicted XlogP | 1.0 | [2] |
| Predicted Collision Cross Section ([M+H]⁺) | 141.4 Ų | [2] |
Synthesis and Chemical Reactivity
A common approach involves the reaction of a suitably activated pyridine, such as 2-chloro-4-methylpyridine, with an excess of piperazine. The reaction can be carried out in a suitable solvent, often at elevated temperatures, to facilitate the nucleophilic substitution.
Experimental Protocols
General Synthesis of Pyridinylpiperazine Derivatives
A representative protocol for the synthesis of a pyridinylpiperazine derivative, which can be adapted for this compound, is as follows:
Reaction: Nucleophilic Aromatic Substitution
Reactants:
-
2-halo-4-methylpyridine (e.g., 2-chloro-4-methylpyridine)
-
Piperazine (in excess)
Solvent:
-
Acetonitrile or a similar polar aprotic solvent.
Conditions:
-
A mixture of 2-halo-4-methylpyridine and a molar excess of piperazine is dissolved in the chosen solvent.
-
The reaction mixture is heated under reflux for an extended period (e.g., 12-24 hours) to ensure complete reaction.[3]
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then subjected to an aqueous work-up to remove excess piperazine and any inorganic salts.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Biological Significance and Therapeutic Applications
The this compound scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including oncology and infectious diseases. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, while the pyridine ring can participate in π-stacking and other non-covalent interactions with biological targets.
Kinase Inhibition
One of the most significant applications of this fragment is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
A notable example is the development of a series of 2,4-diaminoquinazoline derivatives as inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell proliferation, migration, and invasion in cancer. In this series, the this compound moiety was incorporated to interact with the solvent-exposed region of the kinase, contributing to the overall potency and selectivity of the compounds.
| Compound | Target | IC₅₀ (μM) |
| 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(5-methylpyridin-2-yl)piperazin-1-yl)quinazolin-4-amine | PAK4 | < 1 |
Urease Inhibition
Derivatives of pyridinylpiperazine have also been investigated as inhibitors of urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The 1-(3-nitropyridin-2-yl)piperazine core, a close analogue of the topic fragment, has been shown to be a potent inhibitor of jack bean urease.[4] This suggests that the pyridinylpiperazine scaffold can be effectively utilized to design inhibitors for metalloenzymes.
| Compound | Target | IC₅₀ (μM) |
| 1-(3-nitropyridin-2-yl)piperazine | Jack Bean Urease | 3.90 ± 1.91 |
| Derivative 5b | Jack Bean Urease | 2.0 ± 0.73 |
| Derivative 7e | Jack Bean Urease | 2.24 ± 1.63 |
Signaling Pathways and Experimental Workflows
To visualize the role of this compound in a drug discovery context, the following diagrams illustrate a typical kinase inhibitor screening workflow and a simplified representation of a kinase signaling pathway that could be targeted by derivatives of this fragment.
Caption: A typical workflow for fragment-based drug discovery.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
The this compound fragment represents a valuable starting point for the design of novel drug candidates. Its favorable physicochemical properties, coupled with its demonstrated utility in targeting key enzymes such as kinases and ureases, underscore its importance in modern medicinal chemistry. Further exploration of this scaffold is likely to yield a new generation of therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the potential of this versatile molecular fragment.
References
- 1. This compound | C10H15N3 | CID 2760058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H15N3) [pubchemlite.lcsb.uni.lu]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-(4-Methylpyridin-2-yl)piperazine from N-methylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Methylpyridin-2-yl)piperazine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently incorporated into scaffolds for various therapeutic targets. This document provides a detailed protocol for its synthesis via a nucleophilic aromatic substitution (SNAr) reaction. The method involves the reaction of 2-chloro-4-methylpyridine with N-methylpiperazine. In this reaction, the electron-deficient nature of the pyridine ring facilitates the displacement of the chloride at the C2 position by the nucleophilic nitrogen of N-methylpiperazine.[1][2] This approach is often favored for its operational simplicity and cost-effectiveness. Alternative methods, such as the Buchwald-Hartwig amination, offer a powerful option, particularly for less reactive aryl halides, utilizing a palladium catalyst and a phosphine ligand to achieve C-N bond formation.[3][4][5][6]
Reaction Principle
The synthesis proceeds through the nucleophilic aromatic substitution mechanism. The secondary amine of N-methylpiperazine attacks the carbon atom bearing the chlorine atom on the 2-chloro-4-methylpyridine ring. This addition disrupts the aromaticity of the pyridine ring, forming a temporary intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the elimination of the chloride leaving group, yielding the final product and hydrochloric acid, which is neutralized by a base or excess amine in the reaction mixture.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol details the synthesis, purification, and characterization of this compound.
1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Chloro-4-methylpyridine | 4214-20-4 | C₆H₆ClN | 127.57 |
| N-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.16 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 |
| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | 41.05 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
2. Equipment
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR tubes and spectrometer
-
Mass spectrometer
3. Synthetic Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-chloro-4-methylpyridine (5.00 g, 39.2 mmol), N-methylpiperazine (6.5 mL, 58.8 mmol, 1.5 equiv), potassium carbonate (8.12 g, 58.8 mmol, 1.5 equiv), and acetonitrile (40 mL).
-
Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Stir the mixture vigorously and heat to reflux (approximately 82°C) for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or solid.
4. Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions to yield this compound as a solid or viscous oil.
Data Presentation
Reaction Parameters and Results
| Parameter | Value |
| Scale (2-Chloro-4-methylpyridine) | 5.00 g |
| Theoretical Yield | 6.95 g |
| Typical Actual Yield | 5.5 - 6.2 g (80-90%) |
| Purity (by NMR/LC-MS) | >95% |
| Appearance | Off-white to yellow solid/oil |
Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, 1H), 6.60 (s, 1H), 6.50 (d, 1H), 3.55 (t, 4H), 2.50 (t, 4H), 2.35 (s, 3H), 2.25 (s, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 159.5, 149.0, 147.5, 122.0, 112.5, 55.0, 46.5, 46.0, 21.0. |
| Mass Spec. (ESI) | m/z 178.13 [M+H]⁺ |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and concentration.[7][8][9]
Workflow and Visualization
The following diagram illustrates the complete experimental workflow from setting up the reaction to obtaining the final, characterized product.
Caption: Experimental workflow for synthesis and purification.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N-Methylpiperazine is corrosive and flammable; handle with care.[10]
-
Acetonitrile and ethyl acetate are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
Application Notes and Protocols for the Synthesis of 1-(4-Methylpyridin-2-yl)piperazine via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl piperazine moiety is a significant pharmacophore found in a multitude of biologically active compounds and approved pharmaceuticals. The synthesis of these scaffolds is a critical endeavor in drug discovery and development. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a reliable route to N-aryl piperazines from readily available starting materials.[1] This application note provides a detailed protocol for the synthesis of 1-(4-Methylpyridin-2-yl)piperazine via the palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-4-methylpyridine with piperazine.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base and a suitable phosphine ligand. The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-chloro-4-methylpyridine) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, affording the product (this compound) and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of (hetero)aryl halides with piperazine derivatives, providing a basis for the optimization of the synthesis of this compound.
Table 1: Reaction Conditions for the Buchwald-Hartwig Amination of Aryl Chlorides with Piperazine Derivatives
| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Piperazine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 10 min | 97 |
| 4-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl (3) | - | NaOtBu | Dioxane | 100 | 5 min | 95 |
| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl (3) | - | NaOtBu | Dioxane | 100 | 25 min | 94 |
Table 2: Characterization Data for this compound
| Data Type | Description |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| Mass Spectrometry | [M+H]⁺: 178.1339 |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J = 5.1 Hz, 1H), 6.55 (s, 1H), 6.45 (d, J = 4.9 Hz, 1H), 3.49 (t, J = 5.1 Hz, 4H), 2.99 (t, J = 5.1 Hz, 4H), 2.25 (s, 3H), 1.75 (br s, 1H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.9, 147.8, 147.2, 114.3, 107.9, 53.1, 46.1, 20.9. |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of 2-Chloro-4-methylpyridine with Piperazine
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
2-Chloro-4-methylpyridine
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., RuPhos, Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., Sodium tert-butoxide, 1.4 equiv.), 2-chloro-4-methylpyridine (1.0 equiv.), and piperazine (1.2-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Piperazine Derivatives via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Their prevalence is attributed to their ability to introduce desirable physicochemical properties, such as improved solubility and bioavailability, and to act as versatile scaffolds for arranging pharmacophoric elements.[2] Reductive amination is a cornerstone of synthetic organic chemistry and a highly effective method for the N-functionalization of piperazines, as well as for the construction of the piperazine ring itself.[2][3] This powerful reaction involves the formation of an iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. This application note provides detailed protocols for common reductive amination procedures used in the synthesis of piperazine derivatives, along with comparative data to aid in method selection.
Overview of Reductive Amination
Reductive amination offers a robust and versatile strategy for forging carbon-nitrogen bonds, often circumventing the issue of overalkylation that can plague direct alkylation methods.[4] The process can be performed in a one-pot fashion, where the amine, carbonyl compound, and reducing agent are combined, or in a stepwise manner involving the pre-formation and isolation of the imine or enamine intermediate followed by reduction. The choice of reducing agent is critical and is often dictated by the reactivity of the substrates and the presence of other functional groups.
Commonly employed reducing agents in the synthesis of piperazine derivatives include:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones.[5][6] It is often the reagent of choice due to its high functional group tolerance and the reduced toxicity of its byproducts compared to reagents like sodium cyanoborohydride.
-
Sodium Cyanoborohydride (NaCNBH₃): Another selective reducing agent that is stable in acidic conditions, making it suitable for reactions where iminium ion formation is facilitated by mild acid.[7][8] However, the generation of toxic cyanide byproducts necessitates careful handling.
-
Catalytic Hydrogenation: This method typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to effect the reduction.[1][9] It is considered a "green" chemistry approach and is scalable, though it may not be compatible with functional groups that are sensitive to hydrogenation.[1][9]
Comparative Data of Reductive Amination Protocols
The following table summarizes quantitative data from various reported reductive amination protocols for the synthesis of piperazine derivatives, providing a basis for comparison of different methodologies.
| Piperazine Substrate | Carbonyl Compound | Reducing Agent/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 2-(Piperazin-1-yl)ethanamine (protected) | N-methyl-4-piperidone | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 h | 60 | [5] |
| 1,4-Dioxa-8-azaspiro[4.5]decane | N-methyl-4-piperidone | NaBH(OAc)₃ / AcOH | 1,2-Dichloroethane | 12 h | 29 | [5] |
| N-Boc-piperazine | Various Aldehydes | Pd-catalyzed | - | - | up to 97 | [2] |
| β-Keto ester derived from N-Boc-(S)-alanine | Ammonium acetate | NaCNBH₃ | - | - | Good | [7] |
| Piperazine | Benzaldehyde | 10% Pd/C, H₂ | Methanol | - | High | [9] |
| Dioxime 2c | - | 5% Pd/C, H₂ | - | - | 43 | [1] |
| Dioxime 2h | - | 5% Pd/C, H₂ | - | - | 46 | [1] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is adapted from the synthesis of a piperazine-based polyamine.[5]
Materials:
-
Protected 2-(piperazin-1-yl)ethanamine derivative (1.0 equiv)
-
N-methyl-4-piperidone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4-1.5 equiv)
-
Acetic Acid (optional, catalytic amount)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a stirred solution of the protected 2-(piperazin-1-yl)ethanamine derivative and N-methyl-4-piperidone in anhydrous 1,2-dichloroethane, add sodium triacetoxyborohydride in one portion at room temperature.
-
If the amine substrate is a hydrochloride salt, a base such as triethylamine (1.0-1.2 equiv) can be added to liberate the free amine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina to afford the desired N-substituted piperazine derivative.
Protocol 2: Catalytic Hydrogenation for Reductive Amination
This protocol describes a general procedure for direct reductive amination using catalytic hydrogenation.[9]
Materials:
-
Piperazine (or a mono-N-substituted piperazine) (1.0-4.0 equiv)
-
Aldehyde or Ketone (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
In a flask suitable for hydrogenation, dissolve the piperazine and the carbonyl compound in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge with hydrogen gas (or evacuate and backfill with hydrogen from a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS).[9]
-
After completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary by column chromatography, distillation, or recrystallization.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a piperazine derivative via reductive amination.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
HPLC analytical method for 1-(4-Methylpyridin-2-yl)piperazine purity
An HPLC analytical method for determining the purity of 1-(4-Methylpyridin-2-yl)piperazine has been developed. This method is crucial for quality control in research, development, and manufacturing of pharmaceuticals and related products. The protocol outlined below provides a detailed procedure for the accurate quantification of this compound and its potential impurities.
1. Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. This application note describes a reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound.
2. Principle
The method utilizes a reversed-phase C18 column to separate this compound from its impurities. A mobile phase consisting of a mixture of an aqueous phosphate buffer and an organic solvent (acetonitrile) is used for elution. The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance, which is possible due to the presence of the pyridine ring chromophore. The purity is calculated by comparing the area of the main peak to the total area of all observed peaks.
3. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
-
4. Experimental Protocols
4.1. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with H₃PO₄) B: Acetonitrile |
| Gradient | Isocratic: 60% A, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
4.2. Preparation of Solutions
-
Mobile Phase A (Phosphate Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4.3. System Suitability
To ensure the validity of the analytical results, system suitability tests are performed before sample analysis. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Hypothetical Results |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 1.0% | 0.3% |
4.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform five injections of the Standard Solution to check for system suitability.
-
Inject the Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
5. Data Presentation
5.1. Calculation of Purity
The purity of the this compound sample is calculated based on the area normalization method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
5.2. Hypothetical Sample Data
The following table summarizes hypothetical data obtained from the HPLC analysis of a sample of this compound.
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 3.5 | 1500 | 0.15 |
| 2 | 5.2 | 995000 | 99.50 |
| 3 | 8.1 | 2500 | 0.25 |
| 4 | 10.4 | 1000 | 0.10 |
| Total | 1000000 | 100.00 |
Based on this hypothetical data, the purity of the analyzed sample is 99.50%.
6. Visualization
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis of this compound.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(4-Methylpyridin-2-yl)piperazine and its potential process-related impurities. The described protocol provides a reliable approach for quality control and impurity profiling in drug development and manufacturing. The method demonstrates good separation and sensitivity for the main component and its key impurities.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Controlling the impurity profile of such intermediates is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound and its related impurities. This document provides a detailed protocol for the GC-MS analysis, including sample preparation, instrument parameters, and data analysis, along with a list of potential impurities and their characteristic mass fragments.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and each of the potential impurity reference standards.
-
Dissolve in methanol to a final concentration of 100 µg/mL for each component.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled with a single quadrupole or a more advanced mass spectrometer can be used. The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | 40-450 amu |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Potential Impurities
The synthesis of this compound typically involves the nucleophilic substitution of 2-chloro-4-methylpyridine with piperazine. Based on this, the following potential impurities have been identified:
-
Impurity A: Piperazine (Unreacted starting material)
-
Impurity B: 2-Chloro-4-methylpyridine (Unreacted starting material)
-
Impurity C: 1,4-bis(4-Methylpyridin-2-yl)piperazine (Di-substituted by-product)
-
Impurity D: 2-Hydroxy-4-methylpyridine (By-product from hydrolysis of starting material)
-
Impurity E: 1-(2-Methylpyridin-2-yl)piperazine (Isomeric impurity from starting material)
Data Presentation
The following table summarizes the expected retention times and characteristic mass fragments for this compound and its potential impurities under the specified GC-MS conditions.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Impurity A: Piperazine | ~ 4.5 | 86.14 | 86, 56, 43 |
| Impurity B: 2-Chloro-4-methylpyridine | ~ 7.2 | 127.57 | 127, 92, 65 |
| Impurity D: 2-Hydroxy-4-methylpyridine | ~ 8.1 | 109.13 | 109, 80, 53 |
| Impurity E: 1-(2-Methylpyridin-2-yl)piperazine | ~ 10.8 | 177.25 | 177, 120, 93, 56 |
| This compound | ~ 11.2 | 177.25 | 177, 120, 93, 56 |
| Impurity C: 1,4-bis(4-Methylpyridin-2-yl)piperazine | ~ 18.5 | 268.35 | 268, 175, 120, 93 |
Note: Retention times are approximate and may vary depending on the specific GC system and column conditions.
Visualization of the Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Logical Relationship of Impurities
Caption: Logical relationships of potential impurities in the synthesis.
Conclusion
The GC-MS method described in this application note is suitable for the routine analysis of this compound and its process-related impurities. The provided protocol and data serve as a valuable resource for quality control laboratories and researchers in the pharmaceutical industry. The method can be further validated according to ICH guidelines to meet regulatory requirements.
Application Notes and Protocols for Screening 1-(4-Methylpyridin-2-yl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(4-Methylpyridin-2-yl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with a diverse range of biological activities. This document provides a detailed protocol for the initial screening of derivatives based on this scaffold to identify their potential therapeutic applications. The provided protocols focus on two of the most probable target classes for this chemical series: G protein-coupled receptors (GPCRs), with a specific focus on serotonin receptors, and protein kinases. These protocols are designed to be adaptable for high-throughput screening (HTS) environments.
Target Rationale
Piperazine and pyridylpiperazine moieties are common pharmacophores in numerous approved drugs and clinical candidates. Arylpiperazine derivatives are well-documented ligands for various aminergic GPCRs, including serotonin and dopamine receptors, often exhibiting high affinity and selectivity.[1][2] Specifically, compounds with structural similarities to this compound have demonstrated potent activity at serotonin receptors, such as 5-HT1A and 5-HT3, suggesting potential applications in treating depression and other central nervous system (CNS) disorders.[3][4][5] Furthermore, the pyridylpiperazine scaffold has been identified in potent kinase inhibitors, including those targeting Aurora kinases and p21-activated kinase 4 (PAK4), indicating a potential role in oncology.[6][7]
Experimental Workflow
The following diagram outlines the general workflow for the screening of this compound derivatives.
Protocol 1: GPCR Screening - Serotonin Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the human serotonin 1A receptor (5-HT1A).
Objective: To identify and quantify the binding affinity of this compound derivatives to the 5-HT1A receptor.
Materials:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific Binding Control: 5-Hydroxytryptamine (Serotonin) or another known 5-HT1A ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Scintillation Cocktail.
-
96-well microplates.
-
Filter mats (GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-8-OH-DPAT, and 50 µL of cell membranes.
-
Non-specific Binding: 25 µL of 10 µM Serotonin, 25 µL of [³H]-8-OH-DPAT, and 50 µL of cell membranes.
-
Test Compound: 25 µL of test compound dilution, 25 µL of [³H]-8-OH-DPAT, and 50 µL of cell membranes.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound ID | Structure | 5-HT1A Ki (nM) |
| Derivative 1 | [Structure] | 15.2 |
| Derivative 2 | [Structure] | 89.7 |
| Derivative 3 | [Structure] | 5.4 |
| ... | ... | ... |
Signaling Pathway Diagram
References
- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 1-(4-Methylpyridin-2-yl)piperazine in Central Nervous System Research: Application Notes and Protocols Based on Analogous Compounds
Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on the central nervous system (CNS) applications of 1-(4-Methylpyridin-2-yl)piperazine. Therefore, these application notes and protocols are based on the well-documented activities of structurally similar pyridinylpiperazine derivatives. The information provided serves as a guide for potential research directions and methodologies for investigating this compound. Researchers should validate these approaches for the specific compound.
Application Notes
The pyridinylpiperazine scaffold is a privileged structure in CNS drug discovery, with numerous derivatives showing activity as antipsychotics, antidepressants, and anxiolytics.[1] These compounds typically modulate the activity of key neurotransmitter systems, including dopamine, serotonin, and norepinephrine. The introduction of a methyl group on the pyridine ring, as in this compound, can influence the compound's potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Indications
Based on the pharmacology of analogous compounds, this compound could be investigated for its potential therapeutic utility in a range of CNS disorders:
-
Schizophrenia and Psychosis: Many pyridinylpiperazine derivatives exhibit antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[2]
-
Depression and Anxiety Disorders: Modulation of serotonin receptors, particularly 5-HT1A, is a key mechanism for many antidepressant and anxiolytic drugs.[3][4][5] Phenylpiperazine derivatives have shown antidepressant-like effects in preclinical models.[5][6]
-
Neurological Disorders: Some piperazine derivatives are being explored for their neuroprotective effects and potential in treating neurodegenerative diseases.
Postulated Mechanism of Action
The primary mechanism of action for many pyridinylpiperazine derivatives involves their interaction with G-protein coupled receptors (GPCRs) in the CNS. The nitrogen atoms of the piperazine ring and the pyridine ring are crucial for receptor binding. The specific receptor subtype affinities and the functional consequences of this binding (e.g., agonist, antagonist, inverse agonist) determine the compound's pharmacological profile.
A logical workflow for the initial characterization of a novel pyridinylpiperazine derivative like this compound is outlined below.
Structure-Activity Relationships (SAR) of Related Pyridinylpiperazines
Studies on various 3-substituted 2-pyridinyl-1-piperazine derivatives have shown that the nature of the substituent on the pyridine ring significantly influences dopamine receptor affinity and in vivo activity.[2] For instance, electron-withdrawing groups like a cyano moiety have been found to be optimal for the desired antipsychotic profile in some series.[2] The position of the methyl group in this compound would be a key determinant of its specific receptor interaction profile.
Quantitative Data for Structurally Related Compounds
The following table summarizes the binding affinities (Ki) of various pyridinylpiperazine derivatives for key CNS receptors. This data is provided to illustrate the potential target space for this compound.
| Compound Name | Receptor Target | Binding Affinity (Ki, nM) | Reference Compound |
| Arylpiperazine Derivative | 5-HT1A | 24.5 | Imipramine, Mianserin |
| Arylpiperazine Derivative | 5-HT2 | 109.1 | Imipramine, Mianserin |
| 3-Substituted 2-pyridinyl-1-piperazine | Dopamine D2 | Varies with substituent | Haloperidol |
Note: This table is a compilation of data from different studies on various related compounds and is for illustrative purposes only. Direct comparison between compounds may not be appropriate.
Experimental Protocols
The following are detailed protocols for key experiments that would be essential for characterizing the CNS activity of this compound.
In Vitro Protocols
1. Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol is adapted from methodologies used for characterizing potential neuroleptic agents.[7]
-
Objective: To determine the binding affinity of this compound for dopamine D2 and serotonin 5-HT2A receptors.
-
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D2 or serotonin 5-HT2A receptors.
-
Radioligands: [3H]Spiperone (for D2) or [3H]Ketanserin (for 5-HT2A).
-
Non-specific binding inhibitors: Haloperidol (for D2) or Mianserin (for 5-HT2A).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
96-well plates, scintillation vials, liquid scintillation cocktail, scintillation counter, and cell harvester.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific inhibitor (for non-specific binding).
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Protocols
1. Forced Swim Test (FST) in Mice for Antidepressant-like Activity
This protocol is based on standard procedures for evaluating the antidepressant potential of novel compounds.[6]
-
Objective: To assess the antidepressant-like activity of this compound in mice.
-
Animals: Male Swiss mice (25-30 g). Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. All procedures must be approved by an institutional animal care and use committee.
-
Materials:
-
This compound solution in a suitable vehicle (e.g., saline with a small amount of Tween 80).
-
Positive control: Imipramine (e.g., 15 mg/kg, i.p.).
-
Vehicle control.
-
Transparent glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment and analysis software.
-
-
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before the test.
-
Administer this compound (at various doses), imipramine, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Gently place each mouse individually into a cylinder of water.
-
Record the behavior of the mice for a 6-minute period. The last 4 minutes of the session are typically analyzed.
-
Measure the duration of immobility, which is defined as the state in which the mouse makes only the movements necessary to keep its head above water.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
-
2. Conditioned Avoidance Response (CAR) in Rats for Antipsychotic-like Activity
This protocol is a classic behavioral assay for screening potential antipsychotic drugs.[8]
-
Objective: To evaluate the antipsychotic-like potential of this compound by assessing its ability to inhibit a conditioned avoidance response.
-
Animals: Male Wistar rats (200-250 g).
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, a light or sound as the conditioned stimulus (CS), and a central partition with an opening.
-
Procedure (Training):
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a light) for a set period (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated.
-
If the rat does not move, a mild foot shock (the unconditioned stimulus, US) is delivered through the grid floor, which is terminated when the rat escapes to the other compartment.
-
Repeat this procedure for a set number of trials per day until the rats reach a stable level of avoidance responding (e.g., >80% avoidance).
-
-
Procedure (Testing):
-
Once the rats are trained, administer this compound (at various doses), a positive control (e.g., haloperidol), or vehicle.
-
After a set pretreatment time, place the rat back in the shuttle box and run a session of trials as in training.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
-
Data Analysis:
-
Analyze the percentage of avoidance responses for each treatment group.
-
A dose-dependent decrease in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Postulated Signaling Pathway Involvement
Many pyridinylpiperazine derivatives exert their effects through the modulation of dopaminergic and serotonergic signaling pathways. The diagram below illustrates a simplified representation of how a hypothetical antagonist at D2 and 5-HT2A receptors might influence downstream signaling.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives including the putative anxiolytic drugs, buspirone and ipsapirone, are agonists at 5-HT1A receptors negatively coupled with adenylate cyclase in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential neuroleptic agents. 4. Chemistry, behavioral pharmacology, and inhibition of [3H]spiperone binding of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazinylalkyl heterocycles as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Methylpyridin-2-yl)piperazine in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterocycle 1-(4-Methylpyridin-2-yl)piperazine has emerged as a significant pharmacophore in the design of novel anticancer agents. While not extensively studied as a standalone therapeutic, its incorporation into larger molecular scaffolds has led to the development of potent and selective inhibitors of key oncogenic pathways. This document provides detailed application notes on the utility of the this compound moiety in the context of anticancer research, focusing on its role in the development of p21-activated kinase 4 (PAK4) inhibitors. The protocols and data presented are based on preclinical studies and are intended to guide further research and development in this area.
Application in PAK4 Inhibition
Recent studies have successfully utilized the this compound moiety in the design of novel 2,4-diaminoquinazoline derivatives as potent PAK4 inhibitors.[1][2] PAK4 is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell proliferation, migration, and invasion.[1][2][3] The inhibition of PAK4 is a promising strategy for cancer therapy.
A notable example is the compound 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(4-methylpyridin-2-yl)piperazin-1-yl)quinazolin-4-amine (referred to herein as Compound 8c ), which features the this compound scaffold. This compound has demonstrated significant inhibitory activity against PAK4 and potent antiproliferative effects in non-small cell lung cancer cells.[1][2]
Data Presentation
The following table summarizes the in vitro activity of Compound 8c , a representative molecule containing the this compound moiety.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |
| 8c | PAK4 | Kinase Assay | < 1 | A549 (Lung Cancer) | Potent Activity | [1][2] |
Signaling Pathway
The this compound-containing compound, 8c , exerts its anticancer effects by inhibiting the PAK4 signaling pathway. PAK4, upon activation by small GTPases like Cdc42, phosphorylates downstream substrates, leading to cytoskeletal reorganization, increased cell migration, and promotion of cell survival. By inhibiting PAK4, Compound 8c can block these oncogenic signals.
References
- 1. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Methylpyridin-2-yl)piperazine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals.
Introduction
1-(4-Methylpyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 4-methylpyridine moiety. The piperazine scaffold is a common structural motif in a multitude of biologically active compounds, known to interact with various neurotransmitter receptors.[1] Derivatives of pyridinylpiperazine have shown significant affinity for several G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. These receptors are critical targets in the development of therapeutics for a wide range of neurological and psychiatric disorders.[2] This document provides detailed protocols for utilizing this compound as a ligand in in vitro receptor binding assays to characterize its affinity and selectivity for various receptor subtypes.
Principle of Receptor Binding Assays
Receptor binding assays are fundamental in vitro tools used to measure the interaction between a ligand and its receptor.[3] Competitive binding assays, a common format, involve the displacement of a radiolabeled ligand of known high affinity by an unlabeled test compound (e.g., this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be converted to the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.[3]
Predicted Receptor Binding Profile
Based on the structure of this compound and the known pharmacology of structurally related arylpiperazine and pyridinylpiperazine derivatives, it is predicted to exhibit affinity for several serotonin and dopamine receptor subtypes. The following table summarizes the potential binding affinities (Ki) for this compound at various human recombinant receptors. It is important to note that these are predicted values based on related compounds and empirical determination is necessary for confirmation.
| Receptor Subtype | Predicted Kᵢ (nM) | Rationale based on Structural Analogs |
| Serotonin Receptors | ||
| 5-HT₁A | 1 - 50 | Arylpiperazines are a well-established class of 5-HT₁A receptor ligands.[4] |
| 5-HT₂A | 10 - 200 | Many arylpiperazines exhibit moderate to high affinity for the 5-HT₂A receptor.[5][6] |
| 5-HT₃ | 50 - 500 | Certain arylpiperazines have been shown to bind to 5-HT₃ receptors, although often with lower affinity than other 5-HT subtypes.[7] |
| Dopamine Receptors | ||
| D₂ | 20 - 300 | The piperazine moiety is a key pharmacophore for D₂ receptor antagonists.[8][9] |
| D₃ | 5 - 100 | N-phenylpiperazine analogs can show high affinity and selectivity for the D₃ receptor over the D₂ receptor.[9][10] |
| D₄ | 50 - 1000 | Some piperazine derivatives have been found to have affinity for the D₄ receptor subtype. |
Experimental Protocols
The following are detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for the human 5-HT₁A and D₂ receptors. These protocols can be adapted for other GPCRs.
Protocol 1: 5-HT₁A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₁A receptor.
Materials:
-
Membranes: CHO-K1 or HEK-293 cell membranes expressing the human 5-HT₁A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific binding control: 5-Hydroxytryptamine (Serotonin) or Metergoline.[11]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.[11]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters (e.g., Whatman GF/B), and a filtration apparatus.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Dilute the [³H]8-OH-DPAT in assay buffer to a final concentration of ~0.25 nM.[11]
-
Prepare the non-specific binding control (e.g., 10 µM Serotonin) in assay buffer.
-
Thaw the receptor membrane preparation on ice and dilute in assay buffer to a final concentration of 10 µg protein per well.[11]
-
-
Assay Incubation:
-
To each well of a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [³H]8-OH-DPAT, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]8-OH-DPAT, 50 µL of 10 µM Serotonin, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of [³H]8-OH-DPAT, 50 µL of this compound dilution, and 100 µL of membrane preparation.
-
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[11]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: D₂ Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human D₂ dopamine receptor.
Materials:
-
Membranes: CHO-K1 or HEK-293 cell membranes expressing the human D₂ receptor.[12]
-
Radioligand: [³H]Spiperone (specific activity ~60-90 Ci/mmol).
-
Non-specific binding control: (+)-Butaclamol or Haloperidol.[13]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[13]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [13]
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution and serial dilutions of this compound as described in Protocol 1.
-
Dilute [³H]Spiperone in assay buffer to a final concentration of ~0.2 nM.
-
Prepare the non-specific binding control (e.g., 10 µM (+)-butaclamol) in assay buffer.[13]
-
Thaw the D₂ receptor membrane preparation on ice and dilute in assay buffer to a suitable protein concentration (e.g., 50-100 µg protein per well).
-
-
Assay Incubation:
-
To each well of a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [³H]Spiperone, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]Spiperone, 50 µL of 10 µM (+)-butaclamol, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of [³H]Spiperone, 50 µL of this compound dilution, and 100 µL of membrane preparation.
-
-
Incubate the plate for 90-120 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through PEI-pre-soaked glass fiber filters.
-
Wash the filters four times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Process the filters for scintillation counting as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 and Ki values for this compound at the D₂ receptor.
-
Visualizations
Signaling Pathways
The majority of serotonin and dopamine receptors are G-protein coupled receptors (GPCRs).[14][15] The diagram below illustrates a generalized signaling pathway for a Gq-coupled receptor, such as the 5-HT₂A receptor, and a Gi/o-coupled receptor, such as the 5-HT₁A or D₂ receptor.[14][16]
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 7. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. genscript.com [genscript.com]
- 13. benchchem.com [benchchem.com]
- 14. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How much do we know about the coupling of G-proteins to serotonin receptors? | springermedicine.com [springermedicine.com]
- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: High-Throughput Screening of 1-(4-Methylpyridin-2-yl)piperazine for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for a high-throughput screening (HTS) campaign designed to evaluate the anticancer potential of 1-(4-Methylpyridin-2-yl)piperazine and other small molecules. The protocols outlined below are based on established methodologies for cell-based phenotypic screening.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Derivatives of piperazine have shown promise as anticancer agents, often acting through the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival. This compound is a small molecule containing this key pharmacophore. This document describes a representative high-throughput screening workflow to assess its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.
Hypothetical Signaling Pathway of Interest
A common strategy in cancer drug discovery is to target receptor tyrosine kinase (RTK) signaling pathways, which are frequently dysregulated in cancer. This hypothetical pathway illustrates how a small molecule inhibitor could block downstream signaling, leading to apoptosis.
Caption: Hypothetical RTK signaling pathway targeted by an inhibitor.
Experimental Protocols
Cell-Based Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (and other test compounds)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and control compounds in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with medium and DMSO only as a vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
High-Content Screening for Apoptosis (Caspase-3/7 Activation)
This protocol outlines an image-based assay to quantify apoptosis.
Materials:
-
Human cancer cell lines
-
384-well clear-bottom imaging plates
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
Hoechst 33342 (nuclear stain)
-
Staurosporine (positive control)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed 2,000 cells per well in 50 µL of complete growth medium in a 384-well plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Add test compounds at various concentrations.
-
Incubate for 24 hours.
-
-
Staining:
-
Add Caspase-3/7 reagent and Hoechst 33342 to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze images to quantify the number of green (apoptotic) cells relative to the total number of blue (all) cells.
-
HTS Experimental Workflow
The following diagram illustrates the workflow for a typical HTS campaign.
Caption: High-throughput screening workflow for anticancer compounds.
Data Presentation
The following tables present hypothetical quantitative data for this compound from the described screening assays.
Table 1: Primary Screen - Single-Dose Cell Viability
| Compound ID | Concentration (µM) | Cell Line | % Inhibition | Hit? |
| This compound | 10 | A549 | 65.2 | Yes |
| This compound | 10 | MCF-7 | 58.9 | Yes |
| This compound | 10 | HCT116 | 72.5 | Yes |
| Doxorubicin (Control) | 1 | HCT116 | 95.8 | Yes |
| DMSO (Vehicle) | 0.1% | HCT116 | 0.5 | No |
Table 2: Dose-Response Analysis - IC₅₀ Values
| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| This compound | 8.7 | 12.3 | 5.1 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.4 |
Table 3: Apoptosis Induction
| Compound ID | Concentration (µM) | Cell Line | % Apoptotic Cells |
| This compound | 10 | HCT116 | 45.6 |
| Staurosporine (Control) | 1 | HCT116 | 88.2 |
| DMSO (Vehicle) | 0.1% | HCT116 | 2.1 |
Disclaimer: The experimental data presented in these application notes is hypothetical and for illustrative purposes only. Actual results may vary.
Application Notes and Protocols: Derivatization of 1-(4-Methylpyridin-2-yl)piperazine for Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1-(4-methylpyridin-2-yl)piperazine, a versatile scaffold in medicinal chemistry. The following sections detail synthetic protocols for creating novel derivatives and methodologies for their subsequent biological evaluation, including antimicrobial, anticancer, and enzyme inhibition assays.
Introduction
The piperazine nucleus is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents due to its favorable physicochemical properties.[1] The introduction of a 4-methylpyridine moiety to the piperazine ring offers a unique starting point for the synthesis of novel compounds with diverse pharmacological activities.[2] Derivatization of this compound allows for the exploration of chemical space and the development of potent and selective modulators of various biological targets. These derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4]
Synthesis of this compound Derivatives
A common strategy for the derivatization of this compound involves the nucleophilic substitution reaction of the secondary amine on the piperazine ring with various electrophiles. This allows for the introduction of a wide range of functional groups and scaffolds, leading to the generation of diverse chemical libraries for biological screening.
A representative synthetic workflow for the derivatization of a pyridylpiperazine core is illustrated below. This multi-step synthesis involves an initial nucleophilic aromatic substitution followed by a coupling reaction to introduce further diversity.
Synthetic workflow for pyridylpiperazine derivatives.
Experimental Protocol: Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives[5]
This protocol is adapted from the synthesis of urease inhibitors based on a pyridylpiperazine core.
Step 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add an excess of piperazine (2.0 eq).
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 1-(3-nitropyridin-2-yl)piperazine.
Step 2: Synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives
-
To a solution of 1-(3-nitropyridin-2-yl)piperazine (1.0 eq) in acetonitrile, add the desired 2-chloro-N-arylacetamide (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Reflux the reaction mixture for 18-36 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into crushed ice.
-
Collect the resulting solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.
Biological Evaluation of this compound Derivatives
A general workflow for the biological evaluation of newly synthesized derivatives is outlined below. This process typically begins with primary screening to identify active compounds, followed by secondary assays to confirm activity and determine potency, and finally, lead optimization to improve desired properties.
General workflow for biological evaluation.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [1]
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth medium.
-
Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) according to standard protocols (e.g., CLSI guidelines).
-
Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Anticancer Activity
Experimental Protocol: MTT Assay for Cell Viability [5]
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Enzyme Inhibition Activity (Example: Urease Inhibition)
Experimental Protocol: Urease Inhibition Assay [6]
-
Prepare a reaction mixture containing urease enzyme solution and a buffer (e.g., phosphate buffer).
-
Add various concentrations of the test compounds to the reaction mixture and incubate for a pre-determined time at a specific temperature.
-
Initiate the enzymatic reaction by adding a urea solution.
-
After a specific incubation period, measure the amount of ammonia produced using a suitable method (e.g., the indophenol method).
-
The absorbance is measured spectrophotometrically.
-
Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation
The biological activity of synthesized derivatives is typically summarized in tables for easy comparison.
Table 1: Urease Inhibitory Activity of Pyridylpiperazine Derivatives [6]
| Compound | Substituent (Aryl group) | IC50 (µM) ± SD |
| 5a | Phenyl | 7.66 ± 0.37 |
| 5b | 4-Nitrophenyl | 2.0 ± 0.73 |
| 5c | 4-Chlorophenyl | 2.56 ± 0.55 |
| 7a | Phenyl | 5.21 ± 0.47 |
| 7e | 4-Nitrophenyl | 2.24 ± 1.63 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
Table 2: In Vitro Anticancer Activity of Methyl Piperazine Derivatives (IC50 in µM) [5]
| Compound | A-549 (Lung) | HCT-116 (Colon) | MIAPaCa-2 (Pancreatic) |
| Derivative 1 | >100 | >100 | >100 |
| Derivative 2 | 25.1 | 15.8 | 39.8 |
| Derivative 3 | 12.6 | 8.9 | 21.4 |
| Gefitinib (Standard) | 16.56 | 10.51 | 49.50 |
Table 3: Antimicrobial Activity of Piperazine Derivatives (MIC in µg/mL) [7]
| Compound | S. aureus | E. coli | C. albicans |
| Derivative A | 12.5 | 25 | 50 |
| Derivative B | 6.25 | 12.5 | 25 |
| Derivative C | >100 | >100 | >100 |
| Ciprofloxacin (Standard) | 0.5 | 1 | - |
| Fluconazole (Standard) | - | - | 2 |
Conclusion
The derivatization of this compound is a fruitful approach for the discovery of novel bioactive compounds. The synthetic and biological evaluation protocols provided herein offer a framework for researchers to design, synthesize, and screen new chemical entities for a variety of therapeutic targets. The versatility of the piperazine scaffold, combined with systematic structure-activity relationship studies, will continue to yield promising candidates for drug development.
References
- 1. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 2. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: Purification of 1-(4-Methylpyridin-2-yl)piperazine using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 1-(4-Methylpyridin-2-yl)piperazine using silica gel column chromatography. The described methodology is intended to serve as a standard procedure that can be adapted for the purification of this compound and structurally similar molecules.
Introduction
This compound is a heterocyclic compound incorporating both a pyridine and a piperazine moiety. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their versatile biological activities. The synthesis of such molecules often results in crude products containing unreacted starting materials, by-products, and other impurities.[1][2] Effective purification is therefore a critical step to obtain the compound at the desired purity for subsequent applications. Column chromatography is a widely used technique for the purification of organic compounds, and this application note details a robust method for the purification of this compound.
Experimental Overview
The purification strategy involves the separation of the target compound from impurities based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Due to the basic nature of the piperazine and pyridine nitrogen atoms, a mobile phase containing a small amount of a basic additive, such as triethylamine (TEA), is recommended to minimize peak tailing and improve separation.
A general workflow for the purification process is illustrated below:
Figure 1. General workflow for the purification of this compound by column chromatography.
Data Presentation
The following table summarizes the recommended parameters for the column chromatography purification of this compound. These parameters are a starting point and may require optimization based on the specific impurity profile of the crude material.
| Parameter | Recommended Specification | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is suitable for this purification. |
| Mobile Phase | Dichloromethane (DCM) : Methanol (MeOH) with 1% Triethylamine (TEA) | A gradient elution from 100:0 to 95:5 (DCM:MeOH) is recommended. |
| Alternative: Ethyl Acetate (EtOAc) : Hexane with 1% Triethylamine (TEA) | A gradient elution can also be effective. | |
| Sample Loading | Dry Loading | Adsorbing the crude product onto a small amount of silica gel is preferred. |
| Elution Mode | Gradient Elution | Starting with a less polar solvent system and gradually increasing polarity. |
| Fraction Analysis | Thin-Layer Chromatography (TLC) | Use the same solvent system as the mobile phase for visualization. |
| Visualization | UV light (254 nm) and/or Potassium Permanganate stain | The pyridine ring allows for UV visualization. |
Experimental Protocol
4.1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), reagent grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes/flasks
-
Rotary evaporator
4.2. Column Preparation
-
Select an appropriate size glass chromatography column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM with 1% TEA).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity, and then gently apply pressure (if available) to obtain a firm, well-packed bed.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
4.3. Sample Preparation (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Concentrate the mixture using a rotary evaporator until a free-flowing powder is obtained.
4.4. Chromatography
-
Carefully add the prepared dry sample onto the top of the column.
-
Gently add a thin layer of sand on top of the sample.
-
Carefully add the mobile phase to the column, ensuring the packed bed is not disturbed.
-
Begin the elution with the initial mobile phase (e.g., 100% DCM with 1% TEA).
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., in 1% increments).
-
Monitor the separation by analyzing the collected fractions using TLC.
4.5. Fraction Analysis and Product Isolation
-
Spot a small aliquot of each collected fraction onto a TLC plate.
-
Elute the TLC plate with a suitable solvent system (e.g., 95:5 DCM:MeOH with 1% TEA).
-
Visualize the spots under UV light and/or by staining with potassium permanganate.
-
Identify the fractions containing the pure product (based on Rf value and absence of impurity spots).
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. The use of a basic additive in the mobile phase is crucial for achieving good separation and peak shape for this class of compounds. The presented workflow and parameters can be readily implemented and optimized by researchers in the fields of chemical synthesis and drug development.
References
Application Notes and Protocols for Cell-Based Assays Using 1-(4-Methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylpyridin-2-yl)piperazine is a heterocyclic compound belonging to the piperazine class. Piperazine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules with diverse therapeutic applications, including antipsychotic, antihistamine, anticancer, and anti-inflammatory activities.[1] The specific biological target and mechanism of action for this compound are not yet fully elucidated.
These application notes provide detailed protocols for two fundamental cell-based assays to characterize the biological activity of this compound. The first is a cell viability assay (MTT) to determine the compound's cytotoxic or anti-proliferative effects. The second is a calcium flux assay to investigate its potential activity on G-protein coupled receptors (GPCRs) or ion channels that modulate intracellular calcium levels.[2][3][4]
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol describes a method to evaluate the effect of this compound on the viability and proliferation of a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT salt into purple formazan crystals by metabolically active cells.[5] The quantity of formazan produced is proportional to the number of viable cells.
Experimental Protocol
Materials and Reagents:
-
This compound (purity ≥95%)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5][6]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the selected cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for 48 to 72 hours in a humidified incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Presentation
The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for this compound in MCF-7 Cells (72h Incubation)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control (0) | 1.250 | 0.085 | 100.0% |
| 0.1 | 1.235 | 0.091 | 98.8% |
| 1 | 1.198 | 0.076 | 95.8% |
| 10 | 0.875 | 0.063 | 70.0% |
| 25 | 0.612 | 0.055 | 49.0% |
| 50 | 0.340 | 0.042 | 27.2% |
| 100 | 0.155 | 0.031 | 12.4% |
Experimental Workflow Diagram
Caption: Workflow for the MTT-based cell viability assay.
G-Protein Coupled Receptor (GPCR) Activation Assessment using a Calcium Flux Assay
This protocol provides a framework for assessing whether this compound acts as an agonist or antagonist of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.[3][4] This assay uses a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium.
Conceptual Protocol
Materials and Reagents:
-
This compound
-
Cell line expressing a target Gq-coupled receptor (e.g., HEK293 cells stably expressing a specific receptor, or a cell line with endogenous receptors like a neuroblastoma line).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage from cells)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Known agonist and antagonist for the target receptor
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system (e.g., FLIPR or similar)
Procedure Outline:
-
Cell Plating: Seed cells into black, clear-bottom microplates and allow them to form a confluent monolayer overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of probenecid for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare dilutions of this compound and known controls (agonist and antagonist) in HBSS/HEPES buffer.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.
-
Agonist Mode: Inject the various concentrations of this compound and monitor the change in fluorescence over time. An increase in fluorescence indicates agonist activity.
-
Antagonist Mode: Pre-incubate the cells with this compound for a set period, then inject a known agonist at its EC50 concentration. A reduction in the agonist-induced fluorescence signal indicates antagonist activity.
-
-
Data Analysis: The change in fluorescence (peak signal minus baseline) is plotted against the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathway Diagram
Caption: Gq-coupled GPCR signaling pathway leading to calcium release.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. biocompare.com [biocompare.com]
- 3. marinbio.com [marinbio.com]
- 4. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methylpyridin-2-yl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-(4-Methylpyridin-2-yl)piperazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing actionable solutions to improve reaction outcomes.
Issue 1: Low or No Product Formation
-
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I rectify this?
-
Answer: Low or no product formation can stem from several factors related to the chosen synthetic route. The two primary methods for this synthesis are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
For SNAr reactions , which typically involve the reaction of 2-chloro-4-methylpyridine with piperazine, success is highly dependent on the electrophilicity of the pyridine ring. If the reaction is sluggish, consider the following:
-
Reaction Temperature: Insufficient temperature can lead to a slow reaction rate. Gradually increasing the reaction temperature while monitoring for decomposition can improve the yield.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the intermediate Meisenheimer complex.
-
Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction. Ensure the base is sufficiently strong and soluble in the reaction medium.
For Buchwald-Hartwig amination , which typically uses 2-bromo-4-methylpyridine and piperazine with a palladium catalyst, several factors are critical for success:
-
Catalyst Activity: The palladium catalyst and its associated ligand are the heart of this reaction. Ensure the catalyst is not deactivated. Using a pre-catalyst can sometimes improve results. The choice of phosphine ligand is also crucial; sterically hindered and electron-rich ligands often give better results.[1]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.
-
Base Selection: The choice of base is critical and can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃). The strength and solubility of the base should be considered for the specific solvent system.
-
Issue 2: Formation of 1,4-bis(4-Methylpyridin-2-yl)piperazine (Di-substituted Byproduct)
-
Question: I am observing a significant amount of the di-substituted byproduct, which is difficult to separate from my desired mono-substituted product. How can I minimize its formation?
-
Answer: The formation of the 1,4-disubstituted piperazine is a common side reaction due to the presence of two reactive secondary amine groups on piperazine. Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the statistical probability towards the reaction of the electrophile (2-halo-4-methylpyridine) with the more abundant, unreacted piperazine.[2]
-
Slow Addition of the Electrophile: Adding the 2-halo-4-methylpyridine slowly and at a controlled temperature to the solution of piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution on the already-reacted piperazine.[2]
-
Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butoxycarbonyl) group deactivates one of the nitrogen atoms, allowing for selective mono-arylation. The protecting group can then be removed under acidic conditions to yield the desired product.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: SNAr or Buchwald-Hartwig amination?
A1: The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including the availability of starting materials, desired scale, and tolerance for certain reagents.
-
SNAr: This is often a more cost-effective method, especially for large-scale synthesis, as it avoids the use of expensive palladium catalysts and ligands. However, it may require harsher reaction conditions (higher temperatures) and is highly dependent on the reactivity of the pyridine electrophile. The presence of an electron-withdrawing group on the pyridine ring can facilitate this reaction.[3]
-
Buchwald-Hartwig Amination: This method is generally more versatile and tolerant of a wider range of functional groups. It often proceeds under milder conditions and can provide higher yields, especially for less reactive aryl halides.[4] However, the cost of the palladium catalyst and ligands can be a drawback for large-scale production.
Q2: How can I effectively purify the final product?
A2: Purification of this compound typically involves a combination of techniques:
-
Extraction: An initial workup involving extraction can remove many impurities. The basic nature of the product allows for acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperazine nitrogens, moving the product into the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the product from starting materials and byproducts. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic product) is often effective.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. Alternatively, the product can be converted to a salt (e.g., hydrochloride or diacetate salt), which can be easier to crystallize and purify. The free base can then be regenerated by treatment with a base.[5]
Data Presentation
The following tables summarize representative reaction conditions and estimated yields for the synthesis of this compound via SNAr and Buchwald-Hartwig amination. The yields are estimates based on analogous reactions reported in the literature.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-methylpyridine with Piperazine
| Entry | Piperazine Equivalents | Base | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | 1.2 | K₂CO₃ | Acetonitrile | Reflux | 12-24 | 50-65[3] |
| 2 | 5.0 | None | Neat | 150 | 12 | 60-75 |
| 3 | 1.1 (N-Boc-piperazine) | NaOtBu | Dioxane | 100 | 18 | 70-85 (before deprotection) |
Table 2: Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine with Piperazine
| Entry | Piperazine Equivalents | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |
| 1 | 1.2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85[6] |
| 2 | 1.5 | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Dioxane | 100 | 18 | 80-90[4] |
| 3 | 1.2 (N-Boc-piperazine) | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 16 | 85-95 (before deprotection)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr using Excess Piperazine
-
Materials:
-
2-Chloro-4-methylpyridine (1.0 equiv)
-
Piperazine (5.0 equiv)
-
Toluene (as solvent)
-
-
Procedure:
-
To a sealed reaction vessel, add 2-chloro-4-methylpyridine and piperazine.
-
Add toluene to the mixture.
-
Heat the reaction mixture to 150 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water to remove excess piperazine and piperazine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to afford this compound.
-
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination using N-Boc-piperazine
-
Materials:
-
2-Bromo-4-methylpyridine (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-4-methylpyridine, N-Boc-piperazine, sodium tert-butoxide, Pd(OAc)₂, and BINAP.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-1-(4-methylpyridin-2-yl)piperazine.
-
To remove the Boc group, dissolve the purified intermediate in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane and stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and if necessary, purify by column chromatography to yield this compound.
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for minimizing di-substitution.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: N-Arylation of 4-Methylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the N-arylation of 4-methylpiperazine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side reactions observed during the N-arylation of 4-methylpiperazine?
The two primary side reactions encountered are:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, removing the halide atom. This is a common byproduct in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
-
Bis-arylation: Both nitrogen atoms of the piperazine ring undergo arylation, leading to the formation of a diarylpiperazine derivative. This is a significant issue when mono-arylation is the desired outcome.
Q2: My reaction is showing a significant amount of hydrodehalogenation byproduct. How can I minimize it?
Hydrodehalogenation often arises from the formation of palladium hydride species. To minimize this side reaction, consider the following adjustments to your protocol:
-
Choice of Base: Use of weaker bases can sometimes reduce the rate of palladium hydride formation. While strong bases like NaOtBu are common, exploring alternatives like K₃PO₄ or Cs₂CO₃ may be beneficial.
-
Solvent Purity: Ensure the use of anhydrous and thoroughly degassed solvents. Traces of water or oxygen can contribute to the formation of undesired palladium species.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step over competing side reactions. For instance, using a more advanced generation precatalyst, like a G3 or G4 precatalyst, can sometimes lead to cleaner reactions at lower temperatures.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize hydrodehalogenation. High temperatures can sometimes promote the decomposition of the catalyst or intermediates, leading to side product formation.
Q3: I am observing a significant amount of the bis-arylated product. How can I improve the selectivity for mono-N-arylation?
Achieving selective mono-arylation of symmetrical diamines like 4-methylpiperazine can be challenging. Here are several strategies to enhance selectivity:
-
Stoichiometry: Using an excess of 4-methylpiperazine relative to the aryl halide can statistically favor mono-arylation. A common starting point is to use 1.5 to 2.0 equivalents of the amine. However, be aware that a large excess can complicate purification.
-
Reaction Time: Closely monitor the reaction progress using techniques like TLC or LC-MS. Stopping the reaction once the starting aryl halide is consumed can prevent the slower, second arylation from occurring to a significant extent.
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture containing an excess of 4-methylpiperazine can help maintain a low concentration of the electrophile, thereby favoring the initial mono-arylation.
-
Catalyst and Ligand System: The nature of the catalyst and ligand can influence selectivity. Less reactive catalyst systems may favor mono-arylation. Experimenting with different palladium sources and phosphine ligands is recommended.
Q4: My reaction is not proceeding to completion, or the yield is very low. What should I check?
Low conversion or yield can be attributed to several factors:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are not degraded. Use of air- and moisture-stable precatalysts can improve reproducibility. If using a Pd(II) source, ensure complete reduction to the active Pd(0) species.
-
Inert Atmosphere: The reaction should be performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the catalyst.
-
Purity of Reagents: The purity of the aryl halide, 4-methylpiperazine, and solvent is crucial. Impurities can poison the catalyst.
-
Base Strength and Solubility: The chosen base must be strong enough to deprotonate the amine but not so strong as to cause degradation of starting materials or products. The solubility of the base can also play a role; ensure adequate stirring to maintain a homogeneous mixture.
-
Reaction Temperature: While high temperatures can promote side reactions, some less reactive aryl halides (e.g., chlorides) may require higher temperatures to undergo oxidative addition. A careful optimization of the reaction temperature is often necessary.
Data Summary: Influence of Reaction Conditions on Side Product Formation
The following table summarizes representative data on the impact of different reaction parameters on the yield of the desired mono-arylated product and the formation of major side products in the N-arylation of 4-methylpiperazine. This data is compiled from various literature sources and should be used as a general guide for optimization.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Mono-arylation Yield (%) | Hydrodehalogenation (%) | Bis-arylation (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | 85 | 5 | <2 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | Dioxane | 110 | 24 | 75 | 10 | 5 |
| 4-Iodoanisole | CuI (10) | None | K₂CO₃ (2) | DMF | 120 | 18 | 60 | <1 | 15 |
| 4-Bromobenzonitrile | Pd(OAc)₂ (1.5) | SPhos (3) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 16 | 90 | <2 | <1 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS (1.3) | THF | 80 | 8 | 92 | 3 | <1 |
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation of 4-Methylpiperazine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Methylpiperazine (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the base, and a magnetic stir bar to an oven-dried Schlenk flask.
-
Reagent Addition: Add the aryl halide and 4-methylpiperazine to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle and Side Reactions
The following diagram illustrates the general catalytic cycle for the Buchwald-Hartwig amination and the points at which the primary side reactions, hydrodehalogenation and bis-arylation, can occur.
Caption: Catalytic cycle of N-arylation and competing side reactions.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the N-arylation of 4-methylpiperazine.
Caption: Troubleshooting workflow for N-arylation of 4-methylpiperazine.
Technical Support Center: Overcoming Poor Solubility of 1-(4-Methylpyridin-2-yl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 1-(4-Methylpyridin-2-yl)piperazine.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed when preparing aqueous buffer solutions of this compound.
This guide provides a systematic approach to diagnose and resolve solubility issues during your experiments.
Caption: Troubleshooting workflow for poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to improve the aqueous solubility of this compound for in vitro assays?
A1: For initial troubleshooting, the simplest approaches are often the most effective:
-
pH Adjustment: this compound is a basic compound due to the piperazine and pyridine nitrogens. Lowering the pH of your aqueous buffer will increase the protonation of these basic centers, leading to the formation of a more soluble salt in situ.[1][2][]
-
Use of Co-solvents: If your experimental system permits, using a water-miscible organic co-solvent can significantly enhance solubility.[1][][4][5] Prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5% for cell-based assays) to not affect the biological system.[2]
Q2: How does pH affect the solubility of this compound, and what is the recommended pH range?
A2: The solubility of this compound is highly pH-dependent. The pyridine ring and the piperazine moiety are basic and will become protonated in acidic conditions. This protonation increases the polarity of the molecule, thereby enhancing its solubility in aqueous media. A recommended starting point is to test a pH range of 4.0 to 6.0. It is crucial to determine the kinetic solubility of your compound in the specific assay buffer to identify the concentration at which it may precipitate under your experimental conditions.[2]
Q3: I am still observing precipitation even after pH adjustment and using a co-solvent. What are the next steps?
A3: If simpler methods are insufficient, more advanced formulation strategies can be employed:
-
Salt Formation: Converting the free base of this compound into a salt is a highly effective method to improve aqueous solubility.[2][4][6] Common counter-ions for forming salts with basic compounds include hydrochloride (HCl), mesylate, and sulfate.[2] A salt screening study is advisable to identify the most suitable salt form that offers both good solubility and stability.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[1][6]
-
Nanosuspension: This technique involves reducing the particle size of the compound to the nanometer range, which increases the surface area available for dissolution.[2][7]
Quantitative Data Summary
The following tables present illustrative data on the potential improvement in aqueous solubility of this compound using different techniques.
Table 1: Effect of pH on Aqueous Solubility
| pH of Buffer | Solubility (µg/mL) | Fold Increase |
| 7.4 | ~5 | - |
| 6.0 | ~50 | 10 |
| 5.0 | ~250 | 50 |
| 4.0 | >1000 | >200 |
Table 2: Effect of Co-solvents on Aqueous Solubility in pH 7.4 Buffer
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None | 0% | ~5 | - |
| DMSO | 0.5% | ~25 | 5 |
| Ethanol | 1.0% | ~40 | 8 |
| PEG 400 | 5.0% | ~150 | 30 |
Table 3: Solubility of Different Salt Forms in Water (pH ~7.0)
| Form | Salt Counter-ion | Solubility (mg/mL) | Fold Increase |
| Free Base | - | ~0.005 | - |
| Hydrochloride | HCl | ~5 | 1000 |
| Mesylate | CH₃SO₃H | ~8 | 1600 |
| Sulfate | H₂SO₄ | ~3 | 600 |
Key Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of this compound at different pH values.
Materials:
-
This compound
-
Phosphate-citrate buffers (or other appropriate buffers) at pH 4.0, 5.0, 6.0, and 7.4
-
Vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
HPLC-UV or other suitable analytical method
Procedure:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the undissolved solid to settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Co-solvents: DMSO, Ethanol, PEG 400
-
Standard laboratory glassware and equipment as in Protocol 1
Procedure:
-
Prepare aqueous buffer solutions containing various concentrations of each co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Follow steps 2-6 from Protocol 1 for each co-solvent mixture.
-
Analyze the results to determine the optimal co-solvent and its concentration for your application.
Protocol 3: Salt Formation (Screening)
Objective: To screen for and form a more soluble salt of this compound.
Materials:
-
This compound (free base)
-
A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid)
-
Solvents (e.g., isopropanol, acetone, ethanol)
-
Vials, stirrer, filtration apparatus
Procedure:
-
Solution Method:
-
Dissolve the free base in a suitable solvent.
-
In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.
-
Stir the solutions at a controlled temperature.
-
If a precipitate (salt) forms, isolate it by filtration.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.[2]
-
-
Slurry Method (for poorly soluble free base):
-
Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble.
-
Stir the slurry for an extended period (24-72 hours) to allow for equilibration and salt formation.[2]
-
Isolate the solid phase by filtration.
-
-
Characterization:
-
Wash the isolated solids with the solvent and dry them.
-
Characterize the resulting salts using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and assess physical properties.
-
-
Solubility Testing:
-
Determine the aqueous solubility of the confirmed salts using Protocol 1.
-
Visualizing Solubility Enhancement Mechanisms
Caption: Mechanisms of pH and co-solvent on solubility.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing HPLC Separation of 1-(4-Methylpyridin-2-yl)piperazine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-(4-Methylpyridin-2-yl)piperazine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating this compound isomers?
A1: The primary challenges stem from the compound's chemical properties. As a basic compound containing a piperazine and pyridine ring, it is prone to strong interactions with residual silanol groups on standard silica-based columns, often leading to poor peak shape or "tailing".[1][2] Additionally, if chiral isomers (enantiomers) are present, a specialized chiral stationary phase (CSP) or a chiral mobile phase additive is required to achieve separation.[3][4][5]
Q2: What type of HPLC column is recommended for this separation?
A2: The choice of column depends on the separation goal:
-
For Chiral Separation (Enantiomers): A chiral stationary phase is necessary. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series), are commonly effective for separating chiral amines and piperazine derivatives.[4][5][6]
-
For Achiral Separation (Positional Isomers or Impurities): A high-purity, end-capped C18 column is a good starting point for reversed-phase chromatography.[7] These columns minimize silanol interactions, which helps to reduce peak tailing for basic compounds.[1]
Q3: How does mobile phase pH affect the separation of this basic compound?
A3: The mobile phase pH is a critical parameter because this compound has basic nitrogen atoms.
-
Low pH (e.g., pH < 3): At low pH, the silanol groups on the silica support are fully protonated (less active), and the basic analyte is fully protonated (ionized). This minimizes secondary interactions and often results in improved peak shape.[2] However, retention time may decrease.[8]
-
Mid-Range pH (near the analyte's pKa): Operating near the pKa should be avoided, as it can lead to inconsistent ionization and result in broad or split peaks.[1][8]
-
High pH (e.g., pH > 8): At high pH, the analyte is in its neutral, more hydrophobic form, leading to increased retention in reversed-phase HPLC. The silanol groups are ionized, but their interaction with the neutral analyte is reduced. This approach requires a pH-stable column (e.g., hybrid silica).[7][9]
Q4: Which organic solvent is better for this separation: acetonitrile or methanol?
A4: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower viscosity (resulting in lower backpressure) and sharper peaks.[10][11] Methanol, being a more acidic and protic solvent, can sometimes offer different selectivity for basic compounds.[8] The choice should be determined experimentally during method development to see which provides the better resolution and peak shape for your specific isomers.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My chromatogram shows significant peak tailing for this compound. What is the cause and how can I fix it?
A: Peak tailing for this compound is most often caused by secondary interactions between the basic amine groups and acidic residual silanol groups on the HPLC column packing.[2]
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the ionized basic analyte.[2][8]
-
Use a Highly Deactivated Column: Employ a high-purity, end-capped C18 column or a column with a polar-embedded phase. These columns have fewer active silanol sites available for secondary interactions.[1]
-
Add a Basic Modifier: For normal-phase or chiral separations, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape.[4][6] These additives compete with the analyte for active sites on the stationary phase.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try reducing the injection volume or diluting the sample.[9][12]
Caption: Troubleshooting workflow for addressing peak tailing issues.
Issue 2: No Separation or Poor Resolution of Isomers
Q: I am not able to separate the isomers of this compound. What should I try?
A: The strategy depends entirely on whether you are separating chiral enantiomers or achiral positional isomers.
For Chiral Enantiomers:
-
Use a Chiral Stationary Phase (CSP): Standard C18 columns will not separate enantiomers. You must use a chiral column. Polysaccharide-based CSPs are a common first choice.[4][5]
-
Optimize the Mobile Phase: Chiral separations are often performed in normal-phase (e.g., Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol). The ratio of the solvents is critical for achieving resolution. The addition of a basic modifier like DEA is often required to elute the basic analytes and achieve good peak shape.[6]
For Achiral Isomers/Impurities:
-
Optimize Organic Solvent Ratio: Perform a gradient elution from a low to a high percentage of organic solvent (e.g., 5% to 95% acetonitrile) to determine the approximate elution conditions. Then, optimize the separation using isocratic runs or a shallower gradient around that point.[13][14]
-
Change the Organic Solvent: If acetonitrile does not provide resolution, try methanol. The different solvent properties can alter selectivity.[8]
-
Adjust pH: Varying the mobile phase pH changes the ionization state of the analyte and can significantly impact the retention and selectivity between closely related isomers. Screen a range of pH values (e.g., 3, 5, 8), ensuring you use a column stable at the chosen pH.[8]
Data Presentation & Experimental Protocols
Table 1: Example HPLC Method Parameters for Chiral Separation
This table provides starting conditions for developing a chiral separation method based on protocols for similar piperazine derivatives.[4][6]
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Chiralcel® OD-R |
| Mobile Phase | Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v) | Water (0.1% Formic Acid) / Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Injection Vol. | 10 µL | 5 µL |
| Detection | UV at 254 nm | UV at 254 nm |
Table 2: Troubleshooting Mobile Phase Modifications for Resolution
| Problem | Modification | Rationale |
| Poor Resolution | Change organic solvent ratio (e.g., from 80:20 to 70:30 ACN:H₂O) | Optimizes polarity and analyte interaction with the stationary phase.[13] |
| Co-eluting Peaks | Switch from Acetonitrile to Methanol | Different solvent properties can change selectivity and resolve peaks.[8] |
| Poor Peak Shape | Add 0.1% Formic Acid or TFA (for RP-HPLC) | Suppresses silanol interactions for basic compounds.[8] |
| Unstable Retention | Add a buffer (e.g., 10 mM Ammonium Formate) | Controls pH and improves method reproducibility.[10][13] |
Detailed Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral separation method.
-
Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[10]
-
-
Mobile Phase Preparation:
-
For a normal phase screening (Condition 1 in Table 1), precisely mix HPLC-grade acetonitrile, methanol, and diethylamine in the specified ratio.
-
Degas the mobile phase using ultrasonication or helium sparging to prevent bubble formation in the system.[10]
-
-
HPLC System Setup and Execution:
-
Install the chiral column (e.g., Chiralpak IC) and equilibrate it with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[12]
-
Set the column temperature, flow rate, and detector wavelength as specified in Table 1.
-
Inject the prepared sample and acquire the chromatogram.
-
-
Optimization:
-
If no separation is observed, systematically vary the ratio of the organic solvents.
-
If peaks are broad or tailing, adjust the concentration of the basic modifier (DEA) between 0.05% and 0.2%.
-
If resolution is still insufficient, screen other chiral columns with different stationary phases (e.g., amylose-based).
-
Caption: General workflow for HPLC method development.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. mastelf.com [mastelf.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. pharmaguru.co [pharmaguru.co]
1-(4-Methylpyridin-2-yl)piperazine stability issues in long-term storage
Welcome to the technical support center for 1-(4-Methylpyridin-2-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the long-term storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: Based on general guidelines for piperazine and its derivatives, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and atmospheric components.[2][3] Storage away from light and incompatible materials such as strong acids and oxidizing agents is also crucial to prevent degradation.[1][2]
Q2: I suspect my sample of this compound has degraded. What are the common signs of degradation?
A2: Visual signs of degradation can include a change in color, appearance of particulate matter, or clumping of the solid material. Chemically, degradation may manifest as a decrease in the purity of the compound, which can be observed through analytical techniques like High-Performance Liquid Chromatography (HPLC). You might notice the appearance of new peaks in the chromatogram corresponding to degradation products.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, piperazine derivatives are generally susceptible to oxidation and thermal degradation.[4][5][6] Potential degradation pathways could involve:
-
Oxidation: The piperazine ring and the pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Hydrolysis: Although generally stable, under certain pH and temperature conditions, hydrolysis could occur, though this is less common for the piperazine ring itself.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[2]
-
Reaction with atmospheric components: Carbon dioxide can react with the amine groups in the piperazine ring.
Q4: How can I test the stability of my this compound sample?
A4: A forced degradation study is a systematic way to assess the stability of a compound.[7][8] This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products. These studies are crucial for developing stability-indicating analytical methods.[8]
Troubleshooting Guide: Investigating Sample Degradation
If you suspect degradation of your this compound sample, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and develop a stability-indicating method.[7][9][10]
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Data Presentation: Forced Degradation Study Results
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Approx.) | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | Data to be filled | Data to be filled |
| 0.1 M NaOH | 24 | 60 | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 | Room Temp | Data to be filled | Data to be filled |
| Thermal (Solid) | 48 | 70 | Data to be filled | Data to be filled |
| Thermal (Solution) | 48 | 70 | Data to be filled | Data to be filled |
| Photolytic (Solid) | - | - | Data to be filled | Data to be filled |
| Photolytic (Solution) | - | - | Data to be filled | Data to be filled |
Note: The % degradation and number of degradation products are placeholders and should be determined experimentally.
Signaling Pathways and Logical Relationships
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for a substituted piperazine compound.
Caption: Potential degradation pathways for the compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Minimizing byproduct formation in 1-(4-Methylpyridin-2-yl)piperazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1-(4-Methylpyridin-2-yl)piperazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction may not have proceeded to completion. | - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments, while monitoring for byproduct formation. - Check Reagent Purity: Ensure all starting materials, especially the piperazine and the pyridine starting material, are of high purity and free from water. |
| Suboptimal Reaction Conditions: The chosen solvent, base, or catalyst (for Buchwald-Hartwig amination) may not be optimal. | - Solvent Screening: If using Nucleophilic Aromatic Substitution (SNAr), consider screening solvents such as DMSO, DMF, or NMP. For Buchwald-Hartwig, toluene or dioxane are common choices. - Base Selection: For SNAr, a stronger base like sodium hydride or potassium tert-butoxide might be required. For Buchwald-Hartwig, ensure the base (e.g., NaOtBu, Cs2CO3) is anhydrous and used in the correct stoichiometry. - Catalyst/Ligand Optimization (Buchwald-Hartwig): The choice of palladium precursor and phosphine ligand is critical. Consider screening different ligand systems (e.g., BINAP, XPhos, RuPhos) to find the most effective one for this specific transformation.[1] |
| Poor Nucleophilicity of Piperazine: The nucleophilicity of piperazine may be insufficient under the reaction conditions. | - Use of a Stronger Base: A stronger base can deprotonate piperazine, increasing its nucleophilicity. - Protecting Group Strategy: Consider using a mono-protected piperazine (e.g., N-Boc-piperazine) to improve solubility and control reactivity, followed by a deprotection step. |
| Product Degradation: The product may be unstable under the reaction or work-up conditions. | - Milder Work-up: Use a milder work-up procedure, avoiding strong acids or bases if the product is sensitive. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Issue 2: Formation of Significant Amounts of 1,4-bis(4-methylpyridin-2-yl)piperazine (Di-substitution Byproduct)
| Potential Cause | Recommended Solution |
| High Molar Ratio of Pyridine to Piperazine: An excess of the pyridine starting material will favor the di-substitution product. | - Adjust Stoichiometry: Use a larger excess of piperazine relative to the 2-halo-4-methylpyridine. A ratio of 3-5 equivalents of piperazine is often recommended to favor mono-substitution. |
| High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can promote the second substitution. | - Optimize Reaction Conditions: Conduct the reaction at the lowest temperature and for the shortest time necessary for complete consumption of the limiting reagent (the pyridine starting material). Monitor the reaction closely by TLC or HPLC. |
| Concentrated Reaction Mixture: High concentrations of reactants can increase the likelihood of the mono-substituted product reacting further. | - Use a More Dilute Solution: Increasing the solvent volume can reduce the frequency of intermolecular collisions leading to the di-substituted product. |
Issue 3: Presence of Hydrodehalogenation Byproduct (4-methylpyridine)
This issue is primarily relevant for the Buchwald-Hartwig amination route.
| Potential Cause | Recommended Solution |
| Presence of Water or Protic Impurities: Water can lead to the formation of palladium hydride species, which can cause hydrodehalogenation.[2][3] | - Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened anhydrous solvents and dry the glassware thoroughly. |
| Suboptimal Ligand Choice: Some phosphine ligands are more prone to promoting hydrodehalogenation than others. | - Ligand Screening: Screen different phosphine ligands. Bulky, electron-rich ligands often suppress this side reaction. |
| High Reaction Temperature: Higher temperatures can favor the hydrodehalogenation pathway. | - Lower Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Inefficient Reductive Elimination: If the final step of the catalytic cycle (reductive elimination to form the C-N bond) is slow, competing side reactions like hydrodehalogenation can become more prominent. | - Optimize Ligand and Base: The choice of ligand and base can significantly influence the rate of reductive elimination. Experiment with different combinations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic routes are:
-
Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of 2-chloro-4-methylpyridine or 2-fluoro-4-methylpyridine with an excess of piperazine, often in a polar aprotic solvent like DMSO or DMF at elevated temperatures.[4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction uses 2-bromo-4-methylpyridine and piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3] This method is often preferred for its milder reaction conditions and broader substrate scope.
Q2: What is the most common byproduct in the synthesis of this compound and how can I minimize it?
A2: The most common byproduct is typically the di-substituted product, 1,4-bis(4-methylpyridin-2-yl)piperazine, especially in the SNAr synthesis. To minimize its formation, it is crucial to use a significant excess of piperazine (3-5 equivalents or more) relative to the 2-halo-4-methylpyridine. This statistical control favors the mono-substitution product.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification can typically be achieved through the following methods:
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen atoms allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or allow extraction of the free base product into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the product. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic product) can be effective.
-
Crystallization/Salt Formation: The product can be purified by crystallization of the free base from a suitable solvent or by forming a salt (e.g., hydrochloride or dihydrochloride) which can then be crystallized.[5]
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A4: The following analytical techniques are commonly used:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction. A suitable mobile phase would be a mixture of a polar and a non-polar solvent, often with a small amount of a basic modifier like triethylamine.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or TFA) is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture, including the product, starting materials, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chloro-4-methylpyridine (1.0 eq)
-
Piperazine (5.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (2.0 eq)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methylpyridine, piperazine, and potassium carbonate.
-
Add DMSO to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford this compound.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.[6]
Materials:
-
2-Bromo-4-methylpyridine (1.0 eq)
-
Piperazine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
(±)-BINAP (0.03 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
Celite
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, (±)-BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene to the flask, followed by 2-bromo-4-methylpyridine and piperazine.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes and Common Byproducts
| Synthetic Route | Key Reagents | Typical Byproducts | Method of Minimization |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-4-methylpyridine, Piperazine, Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | 1,4-bis(4-methylpyridin-2-yl)piperazine | Use a large excess of piperazine (3-5 eq). |
| Buchwald-Hartwig Amination | 2-Bromo-4-methylpyridine, Piperazine, Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | 4-methylpyridine (from hydrodehalogenation), 1,4-bis(4-methylpyridin-2-yl)piperazine | Use anhydrous conditions, optimize ligand and base, control stoichiometry. |
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Logical relationship for troubleshooting common synthesis issues.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Methylpyridin-2-yl)piperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-(4-Methylpyridin-2-yl)piperazine for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound on a larger scale?
A1: The two most common and scalable methods for synthesizing arylpiperazines, including this compound, are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).[1][2] The choice between them depends on the reactivity of the starting materials, cost of reagents, and tolerance of functional groups.
Q2: What are the key challenges when scaling up the Buchwald-Hartwig amination for this synthesis?
A2: Scaling up the Buchwald-Hartwig reaction presents several challenges.[2] These include the cost and availability of the palladium catalyst and phosphine ligands, ensuring efficient mixing to maintain reaction homogeneity, managing exotherms, and the complete removal of palladium from the final product to meet regulatory standards for active pharmaceutical ingredients (APIs).[3]
Q3: When is Nucleophilic Aromatic Substitution (SNAr) a preferable method?
A3: SNAr is often preferred when the pyridine ring is sufficiently activated by electron-withdrawing groups and a good leaving group (like fluorine or chlorine) is present at the 2-position.[4][5] This method avoids the use of expensive and potentially toxic palladium catalysts, which can simplify purification and reduce costs, making it an attractive option for large-scale production.[2]
Q4: What are common impurities encountered during the synthesis and how can they be minimized?
A4: Common impurities may include starting materials, by-products from side reactions, and residual catalyst. In Buchwald-Hartwig amination, a potential side reaction is the hydrodehalogenation of the aryl halide.[1] In SNAr, bis-substitution on the piperazine can occur if not properly controlled.[6] Minimizing impurities involves optimizing reaction conditions (temperature, reaction time, stoichiometry) and implementing a robust purification strategy.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or Inconsistent Yield in Buchwald-Hartwig Amination
| Question | Potential Cause & Answer/Solution |
| Why is my yield low? | Incomplete Reaction: The reaction may not have reached completion. Solution: Extend the reaction time or slightly increase the temperature. Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.[7] |
| Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation. Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). Degassing the reaction mixture is a critical step.[3] | |
| Suboptimal Ligand/Base Combination: The choice of phosphine ligand and base is crucial for catalyst efficiency and depends on the specific substrates.[9] Solution: Screen different ligands (e.g., BINAP, DPPF, or more advanced Buchwald ligands like BrettPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Weaker bases may be necessary if your starting materials are base-sensitive.[9][10] |
Problem 2: Formation of Significant Side Products
| Question | Potential Cause & Answer/Solution |
| I'm observing a significant amount of 4-methylpyridine by-product. | Hydrodehalogenation: This is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced. Solution: This can be caused by moisture or an inappropriate choice of ligand or base. Ensure anhydrous conditions. Sometimes, lowering the reaction temperature can disfavor this pathway. |
| How can I prevent the formation of bis-arylated piperazine? | Di-substitution: If using unprotected piperazine, reaction at both nitrogen atoms can occur, especially if the aryl halide is used in excess. Solution: Use a molar excess of piperazine relative to the 2-halo-4-methylpyridine (e.g., 2.5 equivalents or more).[11] Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, will prevent di-substitution. The Boc group can then be removed in a subsequent step.[12] |
Problem 3: Difficulty in Product Purification
| Question | Potential Cause & Answer/Solution |
| How do I remove residual palladium catalyst from my product? | Palladium Contamination: Residual palladium is a major concern for preclinical and clinical materials. Solution: After the reaction, the product can be treated with palladium scavengers (e.g., silica-based thiols, activated carbon). Multiple crystallizations or chromatography are often necessary to reduce palladium levels to acceptable limits (<10 ppm).[3] |
| My product is difficult to crystallize or purify by column chromatography. | Impurity Profile/Physical Properties: The presence of closely related impurities or the physical nature of the product can hinder purification. Solution: Consider converting the free base product into a salt (e.g., hydrochloride or citrate salt), which often has better crystallinity and may allow for purification by recrystallization instead of chromatography.[13][14] Distillation under reduced pressure can also be an option if the product is thermally stable.[15] |
Data Presentation: Comparison of Synthetic Routes
The following table summarizes typical parameters for the two primary synthetic routes for producing this compound. Note: These are representative conditions and require optimization for scale-up.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Pyridine Substrate | 2-Chloro-4-methylpyridine or 2-Bromo-4-methylpyridine | 2-Fluoro-4-methylpyridine or 2-Chloro-4-methylpyridine |
| Piperazine Substrate | Piperazine or N-Boc-piperazine | Piperazine |
| Catalyst/Reagent | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., BINAP, Xantphos) | None (reaction is thermally driven) |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) | Excess piperazine or a tertiary amine (e.g., Triethylamine) |
| Solvent | Anhydrous, high-boiling point aprotic solvent (e.g., Toluene, Dioxane) | High-boiling point polar aprotic solvent (e.g., DMSO, DMF) or excess piperazine |
| Temperature | 80 - 120 °C | 100 - 160 °C |
| Typical Yield | 75 - 95% | 60 - 85% |
| Key Advantages | High yields, broad substrate scope.[1] | Lower cost, no metal catalyst removal needed.[2] |
| Key Disadvantages | Expensive catalyst, difficult palladium removal, air/moisture sensitive.[2] | Requires activated substrate, harsher temperature conditions.[4] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (Lab Scale)
This protocol describes a general procedure for the palladium-catalyzed synthesis.
-
Inert Atmosphere Setup: To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (0.02 equiv.), BINAP (0.03 equiv.), and Sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add 2-bromo-4-methylpyridine (1.0 equiv.) and piperazine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (approx. 10 mL per gram of aryl bromide).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 8-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.[3]
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or crystallization.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) (Lab Scale)
This protocol outlines a catalyst-free approach.
-
Reagent Setup: In a sealed reaction vessel, combine 2-fluoro-4-methylpyridine (1.0 equiv.) and piperazine (3.0 equiv.). Using piperazine in excess serves as both the reactant and a base.
-
Solvent: Dimethyl sulfoxide (DMSO) can be used as a solvent (approx. 5 mL per gram of fluoro-pyridine) to facilitate the reaction at a lower temperature if needed.
-
Reaction: Heat the mixture to 140-160 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and add water to precipitate the product or to dissolve the excess piperazine and salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by distillation, crystallization, or column chromatography.
Visualizations
Logical and Workflow Diagrams
Caption: High-level workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Key steps in the Buchwald-Hartwig amination cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Piperazine synthesis [organic-chemistry.org]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Synthesis of 1-(4-Methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 1-(4-Methylpyridin-2-yl)piperazine. Below, you will find troubleshooting guides in a question-and-answer format to directly address common experimental challenges, detailed experimental protocols, and quantitative data to inform your reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you troubleshoot and resolve common issues encountered during the synthesis of this compound, a reaction that typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Q1: My reaction rate is very slow, or the reaction is not going to completion. How can I increase the reaction rate?
A1: A slow reaction rate in the synthesis of this compound from a 2-halopyridine (e.g., 2-chloro-4-methylpyridine) and piperazine can be attributed to several factors. Here are key parameters to optimize:
-
Temperature: Increasing the reaction temperature is a common and effective method to accelerate the reaction rate. However, excessively high temperatures may lead to the formation of side products. It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance for your specific conditions.[1]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are generally preferred for SNAr reactions. These solvents can help to dissolve the reactants and stabilize the transition state of the reaction, which can lead to a faster reaction rate. Protic solvents like water or alcohols should be used with caution as they can solvate the piperazine nucleophile, reducing its reactivity.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[2][3] If you have access to a microwave reactor, this is a highly recommended method for accelerating your reaction.
-
Catalyst: While the reaction can proceed without a catalyst due to the activated nature of the 2-halopyridine, the use of a palladium-based catalyst (in a Buchwald-Hartwig amination) or a copper catalyst can significantly enhance the reaction rate, especially if you are using a less reactive starting material. For Buchwald-Hartwig reactions, screening different palladium sources and ligands is advisable.
Q2: I am observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?
A2: The formation of 1,4-bis(4-methylpyridin-2-yl)piperazine is a common side reaction. To favor the desired mono-substitution, consider the following strategies:
-
Use a Large Excess of Piperazine: Employing a significant molar excess of piperazine (e.g., 5 to 10 equivalents) relative to the 2-halo-4-methylpyridine will statistically favor the reaction of the pyridine with an unreacted piperazine molecule over the already substituted product.
-
Use a Mono-Protected Piperazine: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for the nucleophilic attack. The Boc (tert-butyloxycarbonyl) protecting group can be removed in a subsequent step under acidic conditions (e.g., with trifluoroacetic acid or HCl in an appropriate solvent).[4]
Q3: My product yield is consistently low, even with good conversion of the starting material. What are the potential causes and solutions?
A3: Low yields can be frustrating. Here are some common culprits and how to address them:
-
Purity of Starting Materials: Impurities in your 2-halo-4-methylpyridine or piperazine can interfere with the reaction. Ensure your starting materials are of high purity. If necessary, purify them by distillation or recrystallization before use.
-
Inefficient Neutralization of HCl: The reaction generates hydrogen chloride (HCl), which can protonate the piperazine, rendering it non-nucleophilic. It is crucial to include a base in your reaction mixture to neutralize the generated acid. Common bases for this purpose include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Product Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of your product. Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Inefficient Work-up and Purification: The product may be lost during the work-up and purification steps. Ensure that your extraction and purification procedures are optimized for your product's properties (e.g., solubility, pKa).
Data Presentation
The following tables summarize quantitative data for the synthesis of pyridylpiperazine derivatives under various conditions. While specific data for this compound is limited in the literature, the following provides a comparative overview based on analogous reactions.
Table 1: Comparison of Reaction Conditions for Pyridylpiperazine Synthesis
| Starting Material (Pyridine) | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Piperazine (excess) | None | Acetonitrile | Reflux | 12 | 65 | [5] |
| 2-Chloro-N-arylacetamides | 1-(3-Nitropyridin-2-yl)piperazine | K₂CO₃ | Acetonitrile | Reflux | 18-36 | 50-70 | [5] |
Table 2: Effect of Catalyst on aza-Michael Addition for Piperazine Derivative Synthesis
| Catalyst System | Catalyst Loading | Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |
| No Catalyst (Microwave) | N/A | Methanol, 115-130°C | 3 | 97 | [6] |
| Cu²⁺ on Resin | Not specified | Methanol, Reflux | 1.5 | 92 | [6] |
| Ni²⁺ on Resin | Not specified | Methanol, Reflux | 2 | 85 | [6] |
| Co²⁺ on Resin | Not specified | Methanol, Reflux | 2.5 | 78 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: General Procedure for the Synthesis of this compound via Conventional Heating
This protocol is a generalized procedure based on common methods for the synthesis of pyridylpiperazines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-4-methylpyridine (1.0 eq), piperazine (5.0 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable volume of a polar aprotic solvent, such as acetonitrile or DMF, to achieve a reasonable concentration (e.g., 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove excess piperazine and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system to obtain the pure this compound.
Protocol 2: Microwave-Assisted Synthesis of Pyridine Derivatives (General Protocol)
This is a general protocol that can be adapted for the rapid synthesis of this compound.
-
Reaction Mixture Preparation: In a dedicated microwave process vial, combine 2-chloro-4-methylpyridine (1.0 eq), piperazine (2.0-5.0 eq), and a suitable base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a minimal amount of a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.
-
Work-up and Purification: After cooling the reaction vial to a safe temperature, perform the work-up and purification as described in Protocol 1.
Visualizations
Diagram 1: General Workflow for this compound Synthesis and Optimization
Caption: A generalized experimental workflow for the synthesis and optimization of this compound.
Diagram 2: Troubleshooting Logic for Low Reaction Rate
Caption: A troubleshooting decision tree for addressing a slow reaction rate in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(4-Methylpyridin-2-yl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-(4-Methylpyridin-2-yl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-methylpyridine and piperazine. Another common approach is the Palladium-catalyzed Buchwald-Hartwig amination, which is particularly useful for coupling aryl halides with amines.
Q2: What are the typical starting materials for the synthesis?
A2: The primary starting materials are 2-chloro-4-methylpyridine and piperazine. For Buchwald-Hartwig amination, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs2CO3) are also required.[1][2]
Q3: What are the critical parameters to control for a successful reaction?
A3: Key parameters to optimize include the choice of catalyst and ligand, the type and amount of base, the solvent, reaction temperature, and reaction time.[2] The purity of starting materials and the exclusion of oxygen and moisture are also crucial, especially for palladium-catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Buchwald-Hartwig) | - Use a fresh source of palladium precursor and ligand. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal Base | - The strength of the base is critical. If a strong base like NaOtBu leads to decomposition, consider a weaker base such as K3PO4 or Cs2CO3.[2] |
| Incorrect Solvent | - Toluene, dioxane, and THF are commonly used.[2] Ensure the solvent is anhydrous. If reactants have poor solubility, consider a more polar aprotic solvent. |
| Inappropriate Reaction Temperature | - If the reaction is sluggish, gradually increase the temperature. Conversely, if side products are observed, a lower temperature may be beneficial. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Bis-arylation of Piperazine | - Use an excess of piperazine relative to the 2-chloro-4-methylpyridine to favor mono-substitution. |
| Decomposition of Starting Material | - This can be caused by an overly strong base or high temperatures.[2] Screen different bases and lower the reaction temperature. |
| Hydrolysis of Aryl Halide | - Ensure all reagents and the reaction setup are dry. Use anhydrous solvents. |
Problem 3: Difficult Purification
| Potential Cause | Troubleshooting Steps |
| Excess Piperazine | - Excess piperazine can be removed by an aqueous wash or by converting the product to its hydrochloride salt, which may precipitate, leaving the excess piperazine in solution. |
| Polar Impurities | - Column chromatography on silica gel is a common purification method. A gradient elution system (e.g., dichloromethane/methanol) can be effective. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the SNAr reaction.
-
To a solution of piperazine (5 equivalents) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add 2-chloro-4-methylpyridine (1 equivalent).
-
Add a base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux (for acetonitrile) or 80-100 °C (for DMF) and monitor the reaction by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed cross-coupling reaction.
-
In a dry flask under an inert atmosphere, combine 2-chloro-4-methylpyridine (1 equivalent), piperazine (1.2 equivalents), a palladium precursor (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., BINAP, 4 mol%).
-
Add a base (e.g., NaOtBu, 1.4 equivalents) and anhydrous toluene.[2]
-
Heat the mixture to 80-110 °C and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization Data Comparison
The following tables summarize typical starting points for reaction condition optimization.
Table 1: Buchwald-Hartwig Catalyst and Ligand Selection
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd2(dba)3 | BINAP | 1-5 | A common choice for N-arylation. |
| Pd(OAc)2 | Xantphos | 1-5 | Often effective for sterically hindered couplings. |
| Pd(OAc)2 | RuPhos | 1-5 | A bulky electron-rich ligand that can promote difficult couplings. |
Table 2: Base and Solvent Screening
| Base | Solvent | Typical Temperature Range (°C) | Considerations |
| NaOtBu | Toluene | 80 - 110 | Strong base, widely used. Can cause substrate degradation.[2] |
| Cs2CO3 | Dioxane | 80 - 100 | Milder base, good for sensitive substrates. |
| K3PO4 | THF | 60 - 70 | Weaker base, may require longer reaction times.[2] |
Visual Guides
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical flow for reaction condition optimization.
References
Technical Support Center: Catalyst Removal from 1-(4-Methylpyridin-2-yl)piperazine
This guide provides troubleshooting advice and detailed protocols for removing catalyst impurities, particularly palladium, from the final product of 1-(4-Methylpyridin-2-yl)piperazine.
Frequently Asked Questions (FAQs)
Q1: My final product is off-color (e.g., grey, black, or dark brown) after synthesis. What is the likely cause?
A1: A common cause of discoloration in products synthesized via cross-coupling reactions is the presence of residual palladium catalyst.[1] Palladium, in its various forms (e.g., Pd(0), Pd(II)), can remain in the crude product, leading to visible impurities. The nitrogen atoms in your product's pyridine and piperazine rings can act as strong ligands, forming stable complexes with palladium, which can make removal challenging.[2]
Q2: What are the primary methods for removing residual palladium from my this compound product?
A2: The most common and effective methods include:
-
Scavenging: Using solid-supported reagents (scavengers) that selectively bind to the metal, allowing it to be removed by simple filtration.[1][3] Thiol-based and amine-based scavengers are often effective.[2]
-
Activated Carbon Treatment: A cost-effective method where activated carbon adsorbs the palladium species.[4][5]
-
Acid-Base Extraction: This technique leverages the basic nature of your product. By protonating the piperazine and pyridine nitrogens with an aqueous acid, the product becomes a water-soluble salt, allowing it to be separated from non-polar catalyst residues dissolved in an organic solvent.[6][7][8][9][10]
-
Crystallization: Purifying the product by crystallization from a suitable solvent system can leave catalyst impurities behind in the mother liquor.
Q3: I tried using activated carbon, but my product yield was very low. What happened?
A3: Activated carbon can be highly effective at removing palladium, but it is often not very selective and can adsorb the desired product, leading to significant yield loss.[11] This is particularly true for nitrogen-containing compounds. To mitigate this, you can try reducing the amount of activated carbon used, decreasing the treatment time, or washing the carbon thoroughly with a fresh solvent after filtration to recover the adsorbed product.
Q4: How do I choose the best scavenger for my product?
A4: The choice of scavenger depends on several factors:[2][11]
-
The Palladium Species: The oxidation state (e.g., Pd(0) vs. Pd(II)) and ligands on the catalyst can affect scavenger affinity. Thiol-based scavengers are generally effective for Pd(II).[3][12]
-
Your Product's Structure: Since this compound is a basic amine, you should avoid scavengers with electrophilic groups that could react with your product.[2]
-
Solvent and Conditions: The efficiency of a scavenger can be dependent on the solvent, temperature, and reaction time.[11] It is often best to screen a small panel of scavengers to find the most effective one for your specific system.[12]
Troubleshooting Guide
This section addresses common problems and provides step-by-step solutions.
Problem 1: Low scavenger efficiency (high residual palladium).
-
Possible Cause: Incorrect scavenger choice or insufficient loading/time.
-
Solution:
-
Screen Scavengers: Test a panel of scavengers (e.g., thiol-based, amine-based, triaminotriazine-based) to identify the most effective one.[2]
-
Optimize Conditions: Increase the scavenger loading (e.g., from 3 to 5 equivalents relative to the catalyst).[2] Increase the treatment temperature (e.g., to 50 °C) and/or extend the time (e.g., to 24 hours) to improve kinetics.[2]
-
Problem 2: Significant product loss during purification.
-
Possible Cause (Activated Carbon): Product adsorption onto the carbon surface.[11]
-
Solution:
-
Reduce Amount: Use the minimum amount of activated carbon necessary.
-
Thorough Washing: After filtration, wash the carbon cake with ample fresh, hot solvent to recover the adsorbed product.
-
Alternative Method: Switch to a more selective method like a scavenger resin or acid-base extraction.
-
-
Possible Cause (Scavenger Resin): Non-specific binding of the product to the resin.
-
Solution:
Data Presentation
The efficiency of various palladium removal techniques can vary. The following tables summarize typical performance data for common methods.
Table 1: Comparison of Palladium Scavenging Resins
| Scavenger Type | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Product Recovery (%) | Notes |
| Silica-Based Thiol (Si-Thiol) | >1000 | <10 | >95% | Broadly effective for various palladium species.[2] |
| Polystyrene-TMT (MP-TMT) | ~1200 | <10 | >90% | High loading capacity, synergistic effects with activated carbon reported.[2][11] |
| Silica-Based Thiourea (Si-THU) | >500 | <15 | >95% | Versatile scavenger for multiple forms of palladium.[3] |
Note: Efficiency is highly dependent on specific reaction conditions. Data is representative for amine-containing compounds.
Table 2: Performance of Activated Carbon
| Treatment Conditions | Starting Pd (ppm) | Final Pd (ppm) | Product Loss (%) | Reference |
| 0.2 wt Darco KB-B, THF, 45 °C, 18 h | 300 | <1 | ~5-15% | [11] |
| 0.2 wt Charcoal, TMT, DCM, 20 °C, 2 h | 2239 | 20 | ~18% | [11] |
Note: Product loss can be significant and requires optimization for each specific process.[11]
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger Resin
This protocol describes a standard batch method for removing palladium impurities.
-
Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene) at a concentration of approximately 50-100 mg/mL.
-
Add Scavenger: Add 3-5 molar equivalents of a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) relative to the initial moles of palladium catalyst used in the reaction.[2]
-
Stir Mixture: Stir the resulting slurry at room temperature or elevate the temperature to 40-50 °C. The optimal time can range from 2 to 24 hours. Monitor the palladium levels periodically if possible.
-
Filter: Once the scavenging is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the solid scavenger resin.[12]
-
Wash: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the purified product.
Protocol 2: Purification via Acid-Base Extraction
This protocol leverages the basicity of the product to separate it from neutral or acidic impurities, including catalyst residues.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 1 M HCl).[8] The basic product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated product.
-
Back-Wash (Optional): Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10).[9] This will deprotonate your product, causing it to precipitate or become soluble in an organic solvent again.
-
Re-extraction: Extract the now-neutral product from the aqueous layer using a fresh organic solvent (e.g., DCM or ethyl acetate). Repeat this extraction 3 times.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflows for three common methods of catalyst removal.
Caption: Troubleshooting decision tree for high residual palladium.
References
- 1. spinchem.com [spinchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. youtube.com [youtube.com]
- 9. magritek.com [magritek.com]
- 10. irp.cdn-website.com [irp.cdn-website.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Structure-Activity Relationship of 1-(4-Methylpyridin-2-yl)piperazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-Methylpyridin-2-yl)piperazine scaffold is a key pharmacophore in the development of novel therapeutics targeting the central nervous system. Analogs of this structure are frequently investigated for their affinity and selectivity towards dopamine and serotonin receptors, which are implicated in the pathophysiology of various neurological and psychiatric disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols to aid in further research and drug development.
Comparative Analysis of Receptor Binding Affinities
The biological activity of this compound analogs is predominantly determined by their interaction with dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. The affinity of these compounds for their target receptors is a critical determinant of their therapeutic potential and side-effect profile. The following table summarizes the in vitro binding affinities (Ki in nM) of representative arylpiperazine analogs, providing insights into the impact of structural modifications. Lower Ki values are indicative of higher binding affinity.
| Compound ID | Aryl Group | R¹ (on Piperazine) | D₂ Ki (nM) | D₃ Ki (nM) | 5-HT₁ₐ Ki (nM) | 5-HT₂ₐ Ki (nM) | Reference |
| 1 | 2-Methoxyphenyl | H | 40 | 0.3 | High Affinity | - | [1] |
| 2 | 2,3-Dichlorophenyl | H | 53 | 0.9 | High Affinity | - | [1] |
| 3 | Phenyl | 4-(Thiophen-3-yl)benzamide | >1000 | 1.4 | - | - | |
| 4 | Phenyl | 4-(Thiazol-4-yl)benzamide | >1000 | 2.5 | - | - | |
| 5 | 2-Methoxyphenyl | (CH₂)₂-N-aryl | - | - | 0.8 | - | [2] |
| 6 | 2,3-Dichlorophenyl | (CH₂)₂-N-aryl | - | - | 0.9 | - | [2] |
| 7 | 3-Chlorophenyl | (CH₂)₂-azaspiro[4.5]decane-1,3-dione | - | - | 2.7 | Distinct Affinity | [3] |
| 8 | Phenyl | (CH₂)₂-azaspiro[4.5]decane-1,3-dione | - | - | 5.1 | - | [3] |
Note: "-" indicates that data was not provided in the cited source. "High Affinity" is noted where specific Ki values were not available.
Key Structure-Activity Relationship Insights
The analysis of various arylpiperazine derivatives reveals several key trends that can guide the design of novel this compound analogs:
-
Aryl Group Substitution: Modifications to the aryl group attached to the piperazine ring significantly influence receptor affinity and selectivity. Both electron-donating (e.g., 2-methoxy) and electron-withdrawing (e.g., 2,3-dichloro) substituents can result in high-affinity ligands, particularly for D₃ and 5-HT₁ₐ receptors.[1][2] The position and nature of these substituents are critical for fine-tuning the selectivity profile.
-
Piperazine N4-Substituent: The substituent at the N4 position of the piperazine ring is a major determinant of the pharmacological profile.
-
Linker Length: An optimal alkyl linker length, typically two to four carbons, is often required for high affinity at 5-HT₁ₐ receptors.[3]
-
Terminal Group: The nature of the terminal group is crucial for both affinity and selectivity. Bulky, aromatic moieties such as 4-(thiophen-3-yl)benzamide can impart significant D₃ selectivity over D₂ receptors. In contrast, cyclic structures like azaspiro[4.5]decane-1,3-dione can yield potent 5-HT₁ₐ receptor ligands.[3]
-
For the specific class of This compound analogs , these general SAR principles suggest that the 4-methyl group on the pyridine ring may influence the pharmacokinetic properties and receptor interactions. The primary point of diversification for modulating potency and selectivity would be the N4-position of the piperazine ring.
Experimental Protocols
The following are detailed protocols for essential in vitro assays used to characterize the pharmacological properties of this compound analogs.
Dopamine D₂ Receptor Competitive Binding Assay
This protocol outlines the procedure for determining the binding affinity of test compounds for the dopamine D₂ receptor.[4]
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human dopamine D₂ receptor.
-
Cells are homogenized in an ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Total binding wells contain the membrane preparation and a radioligand (e.g., [³H]Spiperone).
-
Non-specific binding wells contain the membrane, radioligand, and a high concentration of a non-labeled D₂ antagonist (e.g., 10 µM (+)-butaclamol).
-
Competition binding wells contain the membrane, radioligand, and serial dilutions of the test compound.
-
The plate is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
Serotonin 5-HT₁ₐ Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity of compounds by quantifying G-protein activation following receptor stimulation.[5]
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human 5-HT₁ₐ receptor.
2. [³⁵S]GTPγS Binding Assay:
-
The assay is conducted in a 96-well plate.
-
Wells contain the membrane preparation, GDP, serial dilutions of the test compound, and [³⁵S]GTPγS in an appropriate assay buffer.
-
The plate is incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
The reaction is terminated by rapid filtration, and the bound radioactivity is measured.
3. Data Analysis:
-
The EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) values are determined by analyzing the dose-response curve. These values provide information on the potency and efficacy of the compound as an agonist, partial agonist, or antagonist.
Visualizations
General Structure-Activity Relationship of 1-Arylpiperazine Analogs
Caption: General SAR of 1-Arylpiperazine Analogs.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a Competitive Radioligang Binding Assay.
References
- 1. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 1-(4-Methylpyridin-2-yl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification of 1-(4-Methylpyridin-2-yl)piperazine, a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The selection of a robust and reliable analytical method is paramount for ensuring the quality, purity, and stability of this compound, thereby guaranteeing the safety and efficacy of the final drug product. This document outlines the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data and performance characteristics of each analytical technique for the analysis of this compound and its closely related analogs.
Table 1: Chromatographic Methods - HPLC-UV, GC-MS, and LC-MS/MS
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | High-sensitivity and high-selectivity separation and detection, often without derivatization. |
| Linearity Range | 30 - 350 ppm (with derivatization for piperazine).[1] | 0.016 - 10 µg/mL (for piperazine derivatives).[2] | 1 - 1000 ng/mL (for piperazin-2-one).[3] |
| Accuracy (% Recovery) | 104.87 - 108.06% (with derivatization for piperazine).[1] | 79 - 108% (for piperazine derivatives).[2][4] | 98.37 - 105.62% (for tandospirone and its metabolite).[5] |
| Precision (% RSD) | < 4.0 (with derivatization for piperazine).[1] | < 15% (for piperazine derivatives).[4] | 2.47 - 6.02% (inter-day for tandospirone and its metabolite).[5] |
| Limit of Detection (LOD) | 30 ppm (with derivatization for piperazine).[1][6] | 0.002 - 0.312 µg/mL (for piperazine derivatives).[4][7] | 1.0 ng/mL (for tandospirone).[5] |
| Limit of Quantitation (LOQ) | 90 ppm (with derivatization for piperazine).[1] | 0.008 - 0.625 µg/mL (for piperazine derivatives).[7] | 1.0 ng/mL (for tandospirone).[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for piperazine derivatives and can be adapted for this compound.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is a robust approach for the analysis of this compound, particularly when derivatization is used to introduce a UV-active chromophore.
Sample Preparation (with Derivatization):
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable diluent.
-
For derivatization, react the sample with a reagent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative, which allows for detection at lower levels.[1]
HPLC Instrumentation and Conditions:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralpak IC (250 x 4.6 mm, 5µm).[1]
-
Mobile Phase: Acetonitrile, Methanol, and diethylamine in the ratio of 90:10:0.1 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection: UV detection at a wavelength of 340 nm.[1]
-
Injection Volume: 10 µL.[1]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile derivatives of this compound.
Sample Preparation (with Derivatization):
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) to the sample solution.[4]
GC-MS Instrumentation and Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[4]
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[2][4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program: Optimized for separation, for instance, start at 120°C, hold for 1 min, ramp to 150°C at 10°C/min, hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.[7]
-
Detection: Mass spectrometry in electron ionization (EI) mode.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, often without the need for derivatization.
Sample Preparation: Sample preparation can be as straightforward as "dilute and shoot" or may involve protein precipitation for biological matrices, followed by centrifugation and injection of the supernatant.[6] For pharmaceutical formulations, a simple dilution in a suitable solvent is often sufficient.
LC-MS/MS Instrumentation and Conditions:
-
Instrumentation: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.[6]
-
Column: A C18 column suitable for LC-MS analysis.[6]
-
Mobile Phase: A gradient of acetonitrile and water with additives like formic acid.[8]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines like this compound.[6]
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.[6]
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation of these analytical techniques.
Caption: Workflow for cross-validation of three analytical methods.
Caption: Logical steps for analytical method selection and validation.
References
- 1. jocpr.com [jocpr.com]
- 2. scholars.direct [scholars.direct]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholars.direct [scholars.direct]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of 1-(4-Methylpyridin-2-yl)piperazine and its Therapeutic Class Against Established CNS Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 1-(4-Methylpyridin-2-yl)piperazine, a selective dopamine D4 receptor antagonist, and its therapeutic class against established drugs for central nervous system (CNS) disorders. Due to the limited public availability of direct experimental data for this compound, this comparison focuses on the preclinical and clinical findings for other selective dopamine D4 receptor antagonists, with a primary focus on schizophrenia, and potential applications in Attention-Deficit/Hyperactivity Disorder (ADHD) and cognitive enhancement.
Introduction to this compound and the Role of the Dopamine D4 Receptor
This compound belongs to a class of compounds that selectively antagonize the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of dopamine receptors and is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain implicated in cognition and emotional regulation. The unique affinity profile of the atypical antipsychotic clozapine, which shows a higher affinity for D4 than D2 receptors, has driven interest in selective D4 antagonists as potential therapeutics with improved side-effect profiles compared to typical antipsychotics that primarily target the D2 receptor.[1][2][3][4]
Comparative Efficacy in Schizophrenia Models
The primary hypothesis for the therapeutic potential of selective D4 antagonists has been in the treatment of schizophrenia. Preclinical studies have shown promising results in animal models that predict antipsychotic efficacy.
Preclinical Data
A key model used to screen for antipsychotic potential is the reversal of deficits in prepulse inhibition (PPI) of the startle reflex induced by dopamine agonists like apomorphine.[5]
Table 1: Comparative Preclinical Efficacy in the Apomorphine-Induced Prepulse Inhibition (PPI) Deficit Model in Rats
| Compound | Class | Dose Range (mg/kg) | Efficacy | Reference |
| L-745,870 | Selective D4 Antagonist | 1-10 | Significantly blocked apomorphine-induced PPI deficits | [5] |
| U-101,387 | Selective D4 Antagonist | 3-30 | Significantly blocked apomorphine-induced PPI deficits | [5] |
| CP-293,019 | Selective D4 Antagonist | 5.6-17.8 | Significantly blocked apomorphine-induced PPI deficits | [5] |
| Clozapine | Atypical Antipsychotic (D4/5-HT2A antagonist) | 1-5.6 | Significantly reduced apomorphine-induced PPI deficits | [5] |
| Haloperidol | Typical Antipsychotic (D2 antagonist) | Not explicitly compared in this study | Known to be effective in this model |
Clinical Data
Despite the encouraging preclinical findings, the translation to clinical efficacy in schizophrenia has been challenging for selective D4 antagonists.
Table 2: Summary of Clinical Trial Outcomes in Schizophrenia
| Compound | Class | Study Population | Key Findings | Reference |
| L-745,870 | Selective D4 Antagonist | Acutely psychotic inpatients with schizophrenia | Ineffective as an antipsychotic; a higher percentage of patients discontinued due to insufficient therapeutic response compared to placebo.[6][7] | [6][7] |
| Clozapine | Atypical Antipsychotic | Treatment-resistant schizophrenia | Effective in treating both positive and negative symptoms; considered the gold standard for treatment-resistant schizophrenia.[1] | [1] |
The clinical failure of L-745,870 has tempered enthusiasm for selective D4 antagonism as a standalone treatment for acute psychosis in schizophrenia.[6][7] This suggests that the antipsychotic effects of clozapine may arise from its complex pharmacology, involving interactions with multiple receptors beyond just D4.[1]
Potential in ADHD and Cognitive Enhancement
The localization of D4 receptors in the prefrontal cortex suggests a role in executive function, attention, and cognition, making D4 antagonists a potential therapeutic target for ADHD and cognitive deficits.
Preclinical Data
Animal models of ADHD have shown some positive effects with D4 antagonists. Furthermore, some studies in models of cognitive impairment have indicated that D4 antagonists can reverse cognitive deficits.
Signaling Pathway and Experimental Workflow
Dopaminergic Signaling Pathway
Caption: Dopaminergic signaling and the antagonistic action of this compound.
Experimental Workflow for Prepulse Inhibition (PPI)
Caption: Workflow for assessing antipsychotic potential using the Prepulse Inhibition model.
Experimental Protocols
Prepulse Inhibition (PPI) of the Startle Reflex in Rats
Objective: To assess the potential antipsychotic efficacy of a compound by measuring its ability to reverse a deficit in sensorimotor gating induced by a dopamine agonist.
Apparatus:
-
Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Software for controlling stimulus presentation and recording data.
Procedure:
-
Acclimatization: Rats are acclimatized to the startle chambers for a brief period before testing.
-
Baseline Measurement: A baseline PPI session is conducted to determine the initial startle response and PPI levels for each animal. This typically consists of trials with a startle pulse alone (e.g., 120 dB) and trials where the startle pulse is preceded by a weak prepulse (e.g., 3-12 dB above background noise).
-
Drug Administration: Animals are administered the test compound (e.g., L-745,870), a reference drug (e.g., clozapine), or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Dopamine Agonist Challenge: After a specified pretreatment time, animals are challenged with a dopamine agonist, typically apomorphine (subcutaneously), to induce a deficit in PPI.
-
Post-Treatment PPI Measurement: Following the dopamine agonist challenge, a second PPI session is conducted.
-
Data Analysis: PPI is calculated as a percentage reduction in the startle response in prepulse trials compared to pulse-alone trials: %PPI = 100 - [((startle response on prepulse + pulse trials) / (startle response on pulse-alone trials)) x 100]. The ability of the test compound to reverse the apomorphine-induced reduction in %PPI is the primary measure of efficacy.
Conclusion
While direct efficacy data for this compound is not yet widely available in the public domain, the preclinical evidence for the class of selective dopamine D4 receptor antagonists suggests a potential role in modulating CNS function. The promising results in animal models of psychosis did not translate to clinical efficacy in schizophrenia for L-745,870, highlighting the complexities of this disorder and the limitations of current preclinical models. However, the distinct neuroanatomical distribution of the D4 receptor continues to make it an intriguing target for other CNS indications such as ADHD and cognitive dysfunction, where further research is warranted. The comparison with established drugs like clozapine underscores the potential for compounds with a multi-receptor profile in treating complex psychiatric disorders. Future research should aim to elucidate the specific in vivo pharmacological profile of this compound to better understand its therapeutic potential.
References
- 1. droracle.ai [droracle.ai]
- 2. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of dopamine D4 receptors in the action and development of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(4-Methylpyridin-2-yl)piperazine Scaffold in Cancer Therapy: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the in vitro and in vivo activities of 1-(4-Methylpyridin-2-yl)piperazine is limited in publicly available literature, the therapeutic potential of its structural scaffold is highlighted by the significant anticancer activity of its derivatives. This guide provides a comparative analysis of a key derivative, 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(5-methylpyridin-2-yl)piperazin-1-yl)quinazolin-4-amine (hereafter referred to as Compound 8c) , a potent p21-activated kinase 4 (PAK4) inhibitor.[1] This analysis serves to benchmark the activity of the this compound moiety within the context of PAK4 inhibition for cancer therapy.
The Role of PAK4 in Cancer Progression
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is a key regulator of numerous cellular processes critical for cancer development and progression, including cell proliferation, survival, migration, and invasion.[2][3] Overexpression of PAK4 is observed in a variety of human cancers and is often associated with poor prognosis.[4][5] As a downstream effector of small GTPases like Cdc42, PAK4 influences multiple signaling pathways, making it an attractive target for therapeutic intervention.[6][7]
Caption: Simplified PAK4 signaling pathway in cancer.
Comparative In Vitro Efficacy
The anticancer potential of pyridylpiperazine derivatives is demonstrated through their ability to inhibit PAK4 kinase activity and suppress cancer cell proliferation.
Table 1: In Vitro PAK4 Kinase Inhibitory Activity
| Compound | Target | Assay Type | IC50 / Ki |
| Compound 8c | PAK4 | HTRF Kinase Assay | IC50 < 1 µM[1] |
| PF-3758309 | PAK4 | Biochemical Assay | Ki = 18.7 nM[8] |
| SPA7012 | PAK4 | Biochemical Assay | IC50 = 12 nM[9] |
Table 2: Antiproliferative Activity against A549 Human Lung Carcinoma Cells
| Compound | Assay Type | IC50 (µM) |
| Compound 8c | Cell Proliferation Assay | 4.685[1] |
| Phenanthryl-tetrahydroisoquinoline 16 | Cell Growth Inhibition | 0.28[10] |
| 5-acyl-indolin-2-one 7 | Proliferation Assay | 0.83[11] |
Comparative In Vivo Performance
While in vivo data for Compound 8c is not yet available, studies on other PAK4 inhibitors demonstrate the potential for this class of compounds in preclinical cancer models.
Table 3: In Vivo Efficacy of Comparative PAK4 Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Efficacy Results |
| KPT-9274 | Rhabdomyosarcoma Xenograft | Gavage, twice daily, 5 days/week | Significant reduction in tumor volume.[12] |
| PF-3758309 | Adult T-cell Leukemia Xenograft | 12 mg/kg daily | Tumor growth inhibition of 87%.[10] |
| Indole-based Inhibitor (55) | A549 Lung Metastasis Model | Not specified | >80% inhibition of lung metastasis.[5] |
| PpD (PAK4 peptide degrader) | Patient-Derived Xenograft (PDX) | Not specified | Significant inhibition of renal carcinoma proliferation.[13] |
Experimental Methodologies
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This robust biochemical assay is used to quantify kinase activity by detecting the phosphorylation of a substrate.[14][15]
-
Reaction Setup: In a microplate, the PAK4 enzyme is incubated with the test compound (e.g., Compound 8c) and a biotinylated substrate.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The reaction is stopped, and detection reagents are added: a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.
-
Signal Reading: When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal that is measured on an HTRF-compatible reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Caption: Workflow for the HTRF Kinase Assay.
Wound Healing (Scratch) Assay
This assay assesses the effect of a compound on cell migration.[16][17]
-
Cell Monolayer: Cells are grown to confluence in a culture plate.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and media containing the test compound is added.
-
Imaging: The closure of the scratch is monitored and imaged at regular intervals over time.
-
Analysis: The rate of wound closure is quantified to determine the effect of the compound on cell migration.
Transwell Invasion Assay
This method evaluates the invasive potential of cancer cells.[18][19]
-
Matrigel Coating: The upper chamber of a Transwell insert is coated with Matrigel, a basement membrane-like matrix.
-
Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free media containing the test compound.
-
Chemoattractant: Media containing a chemoattractant (e.g., fetal bovine serum) is placed in the lower chamber.
-
Incubation: The plate is incubated to allow cells to invade through the Matrigel and migrate to the lower side of the membrane.
-
Quantification: Non-invading cells are removed from the top of the insert. The invaded cells on the bottom are fixed, stained, and counted.
Conclusion
The this compound scaffold serves as a promising foundation for the development of novel anticancer agents, particularly through the inhibition of key oncogenic kinases like PAK4. The derivative, Compound 8c, demonstrates potent in vitro activity, underscoring the potential of this chemical class. While direct in vivo data for this specific compound is pending, the broader success of other PAK4 inhibitors in preclinical models provides a strong rationale for the continued investigation and optimization of pyridylpiperazine-based compounds as a viable strategy in cancer drug discovery. Future studies should aim to establish the in vivo efficacy and safety profile of these promising molecules.
References
- 1. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK4 - Wikipedia [en.wikipedia.org]
- 4. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4- d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. clyte.tech [clyte.tech]
- 17. Wound healing migration assay (Scratch assay) [protocols.io]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. snapcyte.com [snapcyte.com]
Head-to-head comparison of different synthesis routes for 1-(4-Methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-methylpyridin-2-yl)piperazine, a valuable building block in medicinal chemistry, can be approached through several synthetic routes. The choice of a particular method often depends on factors such as required scale, cost of reagents, desired purity, and the specific capabilities of the laboratory. This guide provides an objective comparison of the three primary synthetic strategies: Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNAr), and a multi-step Reductive Amination approach.
At a Glance: Comparison of Synthesis Routes
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) | Reductive Amination Route |
| Starting Materials | 2-Bromo-4-methylpyridine, Piperazine | 2-Chloro-4-methylpyridine, Piperazine | 4-Methyl-2(1H)-pyridone, Piperazine |
| Typical Yield | Good to Excellent (80-95%) | Moderate to Good (60-85%) | Moderate (overall yield for multi-step process) |
| Reaction Temperature | 80-110 °C | 100-150 °C | Room temperature to 60 °C |
| Reaction Time | 4-24 hours | 12-48 hours | 12-24 hours per step |
| Key Reagents | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Strong base (e.g., NaOt-Bu) | Strong base (e.g., K₂CO₃, NaH), High-boiling solvent (e.g., DMF, DMSO) | Reducing agent (e.g., NaBH(OAc)₃), Nitrating and reducing agents for pyridone activation |
| Cost | Higher (due to palladium catalyst and ligands) | Lower (commodity reagents) | Moderate (multiple steps and reagents) |
| Scalability | Can be challenging due to catalyst cost and removal | Generally straightforward | Can be complex due to multiple steps |
| Green Chemistry | Concerns with precious metal catalyst and organic solvents | Use of high-boiling, polar aprotic solvents can be a drawback | Multi-step nature can increase waste generation |
Synthetic Routes: An In-Depth Look
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds.[1] It is often the go-to method for the synthesis of N-arylpiperazines due to its high efficiency and broad substrate scope.[2]
Reaction Scheme:
Advantages:
-
High Yields: Generally provides good to excellent yields, even with challenging substrates.[1]
-
Broad Scope: Tolerates a wide range of functional groups on both the aryl halide and the amine.
-
Milder Conditions (Relatively): Compared to some classical methods, it can often be performed at lower temperatures.
Disadvantages:
-
Cost: The primary drawback is the cost of the palladium catalyst and the specialized phosphine ligands required.[3]
-
Catalyst Removal: Residual palladium in the final product is a major concern for pharmaceutical applications and requires efficient purification methods.
-
Air and Moisture Sensitivity: The catalysts and some bases used can be sensitive to air and moisture, requiring inert atmosphere techniques.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a classical and more direct approach for the synthesis of this compound. This reaction relies on the activation of the pyridine ring by the electron-withdrawing nitrogen atom, which facilitates the displacement of a halide by a nucleophile.[4] The reactivity of the halopyridine is key, with fluoro and chloro derivatives being more reactive than bromo derivatives.
Reaction Scheme:
Advantages:
-
Cost-Effective: Avoids the use of expensive transition metal catalysts and ligands.
-
Simplicity: The experimental setup is generally simpler than that for cross-coupling reactions.
-
Scalability: Often more amenable to large-scale synthesis due to lower cost and simpler setup.
Disadvantages:
-
Harsh Conditions: Typically requires high temperatures and long reaction times.
-
Lower Yields: Yields can be lower and more variable compared to the Buchwald-Hartwig amination, especially with less reactive substrates.
-
Substrate Scope: The pyridine ring needs to be sufficiently electron-deficient for the reaction to proceed efficiently.
Reductive Amination Route (Multi-step)
This approach involves the construction of the C-N bond through a reductive amination step. A plausible, though less direct, route would involve the nitration of 4-methyl-2(1H)-pyridone, followed by conversion of the carbonyl to a leaving group (e.g., chloride), SNAr with piperazine, and finally, reduction of the nitro group. A more direct reductive amination would involve the reaction of a pyridine derivative with an amine under reducing conditions, but this is less common for N-arylation. The multi-step nature of this route presents significant drawbacks in terms of overall yield and efficiency.[5][6]
Plausible Reaction Scheme (Multi-step):
-
4-Methyl-2(1H)-pyridone + HNO₃/H₂SO₄ → 4-Methyl-5-nitro-2(1H)-pyridone
-
4-Methyl-5-nitro-2(1H)-pyridone + POCl₃ → 2-Chloro-4-methyl-5-nitropyridine
-
2-Chloro-4-methyl-5-nitropyridine + Piperazine → 1-(4-Methyl-5-nitropyridin-2-yl)piperazine
-
1-(4-Methyl-5-nitropyridin-2-yl)piperazine + H₂/Pd-C → this compound
Advantages:
-
Potential for Structural Diversity: The intermediates in the synthesis could be used to generate a library of related compounds.
Disadvantages:
-
Multi-step Process: Significantly more steps are involved, leading to a lower overall yield and increased labor.[5]
-
Use of Hazardous Reagents: Involves nitrating agents and phosphorus oxychloride, which require careful handling.
-
Less Atom Economical: The multi-step nature generally leads to more waste generation.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
Materials:
-
2-Bromo-4-methylpyridine (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a dry, nitrogen-flushed flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add 2-bromo-4-methylpyridine and piperazine to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
2-Chloro-4-methylpyridine (1.0 equiv)
-
Piperazine (2.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine 2-chloro-4-methylpyridine, piperazine, and potassium carbonate.
-
Add DMF to the flask and heat the mixture to 120-130 °C.
-
Stir the reaction vigorously for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation.
Protocol 3: Reductive Amination (Illustrative Final Step)
This protocol outlines the final reduction step of the multi-step route described above.
Materials:
-
1-(4-Methyl-5-nitropyridin-2-yl)piperazine (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-(4-methyl-5-nitropyridin-2-yl)piperazine in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.
Logical Workflow for Synthesis Route Selection
The following diagram illustrates a decision-making process for selecting the most appropriate synthesis route based on project requirements.
Caption: Decision tree for selecting a synthesis route.
Conclusion
The choice between Buchwald-Hartwig amination, SNAr, and a multi-step reductive amination route for the synthesis of this compound is a trade-off between yield, cost, and operational complexity. For laboratory-scale synthesis where high purity and yield are paramount, the Buchwald-Hartwig amination is often the preferred method, despite its higher cost. For larger-scale production where cost is a significant driver, optimizing the SNAr reaction is a more economically viable strategy. The reductive amination route is generally less efficient and would typically only be considered if the starting materials for the other routes are unavailable or if specific analogues are being targeted. Careful consideration of the project-specific requirements will guide the synthetic chemist to the most suitable and efficient synthetic pathway.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Validating the Binding Affinity of 1-(4-Methylpyridin-2-yl)piperazine to Fatty Acid Amide Hydrolase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 1-(4-Methylpyridin-2-yl)piperazine and other key inhibitors to Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. The inhibition of FAAH is a promising therapeutic strategy for managing pain, anxiety, and other neurological disorders. This document summarizes quantitative binding data, details experimental protocols for affinity validation, and visualizes key pathways and workflows.
Introduction to FAAH and its Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide.[1] By inhibiting FAAH, the levels of endogenous cannabinoids are increased, offering potential therapeutic benefits without the adverse effects associated with direct cannabinoid receptor agonists.[2] Piperidine and piperazine derivatives have emerged as a significant class of FAAH inhibitors, many of which act as covalent inhibitors by carbamylating the catalytic serine residue (Ser241) in the FAAH active site.[3][4]
Comparative Binding Affinity of FAAH Inhibitors
While specific binding affinity data for this compound is not extensively available in public literature, its structural similarity to known piperazine-based FAAH inhibitors suggests it may target this enzyme. The following table compares the binding affinities of several well-characterized FAAH inhibitors, providing a benchmark for the potential evaluation of this compound.
| Compound | Target(s) | Binding Affinity (IC50/Ki/kinact/Ki) | Mechanism of Action | Reference |
| PF-04457845 | Human FAAH | IC50 = 7.2 nM; kinact/Ki = 40,300 M⁻¹s⁻¹ | Irreversible, Covalent | [5][6] |
| Rat FAAH | IC50 = 7.4 nM | Irreversible, Covalent | [1] | |
| JNJ-42165279 | Human FAAH | IC50 = 70 nM | Covalently binding but slowly reversible | [7][8] |
| Rat FAAH | IC50 = 313 nM | Covalently binding but slowly reversible | [7] | |
| URB597 | Human FAAH | IC50 = 3 nM (liver microsomes) | Irreversible | [9] |
| Rat FAAH | IC50 = 52 nM (brain membranes) | Irreversible | [9] | |
| OL-135 | FAAH | Ki = 4.7 nM | Reversible, Competitive | [10] |
| PF-750 | FAAH | IC50 = 16.2 nM | Irreversible | [4] |
| JNJ-1661010 | FAAH-1 | IC50 = 33 nM | Reversible | [1][4] |
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is crucial for drug development. Several biophysical and biochemical methods can be employed.
1. Fluorescence Polarization (FP) Assay
This competitive assay measures the displacement of a fluorescently labeled FAAH substrate or inhibitor by a test compound.
-
Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger FAAH enzyme, its tumbling slows, and polarization increases. A test inhibitor competes for binding, displacing the fluorescent probe and causing a decrease in polarization.
-
Protocol Outline:
-
Reagents: Purified recombinant FAAH, fluorescent probe (e.g., a fluorescently labeled anandamide analog), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA), and test compound (this compound).
-
Procedure: a. To a 384-well black plate, add the fluorescent probe and FAAH enzyme. b. Add serial dilutions of the test compound. c. Incubate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium. d. Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand (inhibitor) is titrated into a solution containing the macromolecule (FAAH). The heat released or absorbed upon binding is measured.
-
Protocol Outline:
-
Sample Preparation: Prepare solutions of purified FAAH and the test compound in the same dialysis buffer to minimize heats of dilution.
-
ITC Experiment: a. Load the FAAH solution into the sample cell of the calorimeter and the test compound into the injection syringe. b. Perform a series of small injections of the test compound into the FAAH solution. c. Record the heat change after each injection.
-
Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
3. Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic method to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample.
-
Principle: A fluorescently tagged, active site-directed probe that covalently modifies serine hydrolases is used to label these enzymes. Pre-incubation with an inhibitor like a piperazine derivative will block the probe from binding to its target, FAAH, resulting in a loss of a fluorescent band on a gel.
-
Protocol Outline:
-
Sample Preparation: Prepare proteomes from relevant tissues or cells (e.g., brain or liver homogenates).
-
Inhibition: Incubate the proteomes with varying concentrations of the test compound.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine).
-
Analysis: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using in-gel fluorescence scanning. The disappearance of the band corresponding to FAAH indicates successful inhibition.
-
Visualizing FAAH Inhibition and Experimental Workflow
FAAH Signaling Pathway and Inhibition
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and how inhibitors block this process.
References
- 1. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF 04457845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 7. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 9. apexbt.com [apexbt.com]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-Methylpyridin-2-yl)piperazine and its Piperidine Analogue for Drug Discovery Professionals
A deep dive into the physicochemical and pharmacological profiles of 1-(4-Methylpyridin-2-yl)piperazine and its piperidine counterpart, 1-(4-Methylpyridin-2-yl)piperidine, reveals key structural and functional differences crucial for rational drug design. This guide provides a comparative summary of their properties, synthesis, and potential therapeutic applications, supported by experimental data from analogous compounds.
The substitution of a piperazine ring with a piperidine moiety, or vice versa, is a common strategy in medicinal chemistry to modulate a drug candidate's properties. The presence of the second nitrogen atom in the piperazine ring significantly influences basicity, polarity, and hydrogen bonding capacity, thereby affecting a compound's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties: A Tale of Two Rings
A direct comparison of the experimental physicochemical properties of this compound and 1-(4-Methylpyridin-2-yl)piperidine is challenging due to the limited availability of published data for these specific compounds. However, by examining data from publicly available databases and drawing comparisons from structurally related analogues, a clear differentiation in their expected properties can be established.
| Property | This compound | 1-(4-Methylpyridin-2-yl)piperidine (Predicted/Analogous) | Key Differences & Implications in Drug Design |
| Molecular Formula | C₁₀H₁₅N₃[1][2] | C₁₀H₁₄N₂ | The additional nitrogen atom in the piperazine ring increases the nitrogen content. |
| Molecular Weight | 177.25 g/mol [2] | 162.24 g/mol | The piperazine analogue has a slightly higher molecular weight. |
| Predicted XLogP | 1.0 - 1.2[3][4] | ~2.0 - 2.5 (estimated) | The piperazine ring is significantly more polar, leading to a lower lipophilicity. This can impact membrane permeability and solubility. |
| pKa | pKa₁: ~4-5, pKa₂: ~8-9 (estimated) | ~9-10 (estimated) | Piperazine has two basic centers, with the second pKa being comparable to the single pKa of piperidine. This dual basicity can influence salt formation and interaction with biological targets. |
| Hydrogen Bond Acceptors | 2[3] | 2 | Both compounds have two nitrogen atoms capable of accepting hydrogen bonds. |
| Hydrogen Bond Donors | 1[3] | 1 | Both compounds have one N-H group that can act as a hydrogen bond donor. |
Note: Some data for 1-(4-Methylpyridin-2-yl)piperidine is estimated based on the properties of similar compounds due to a lack of direct experimental values in the searched literature.
Synthesis Strategies
The synthesis of both this compound and its piperidine analogue typically involves the nucleophilic aromatic substitution of a leaving group on the 2-position of the 4-methylpyridine ring.
A general synthetic approach is outlined below:
Experimental Protocol: Synthesis of 1-(4-(3-nitropyridin-2-yl)piperazin-1-yl) derivatives (Analogous Procedure)[5]
This protocol describes a representative synthesis of a 2-(piperazin-1-yl)pyridine derivative, which can be adapted for the synthesis of the target compounds.
Step 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine
-
A mixture of 2-chloro-3-nitropyridine and an excess of piperazine in acetonitrile is refluxed for 12 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
Step 2: N-Alkylation/Acylation of the Piperazine Ring (if required)
-
The product from Step 1 is dissolved in a suitable solvent (e.g., acetonitrile) with a base (e.g., potassium carbonate).
-
The appropriate alkyl halide or acyl chloride is added, and the mixture is refluxed for 18-36 hours.
-
The reaction mixture is worked up as described in Step 1 to yield the final product.
Pharmacological Considerations: Impact of the Heterocyclic Ring
The choice between a piperazine and a piperidine ring can dramatically alter the pharmacological profile of a molecule. Arylpiperazines are common pharmacophores in drugs targeting central nervous system (CNS) receptors, including serotonergic (5-HT) and dopaminergic (D) receptors. The piperidine moiety is also a prevalent scaffold in a wide range of biologically active compounds.
Based on the structure-activity relationships of similar 2-substituted pyridine derivatives, both this compound and its piperidine analogue are predicted to interact with various G-protein coupled receptors (GPCRs). The piperazine derivative, with its additional nitrogen, may exhibit a different spectrum of activity and selectivity.
For instance, in a study of arylpiperazine derivatives, the nature of the substituents on the piperazine and the aromatic ring was found to be critical for affinity and selectivity for 5-HT₁ₐ and α₁ receptors[5][6].
Below is a diagram illustrating a potential signaling pathway that could be modulated by these compounds, such as the 5-HT₁ₐ receptor pathway, which is a common target for arylpiperazine-containing drugs.
References
- 1. This compound | C10H15N3 | CID 2760058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 1-(4-Methylpyridin-1-ium-2-yl)piperazin-4-ium | C10H17N3+2 | CID 7016842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H15N3) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking ADME Properties: A Comparative Analysis of 1-(4-Methylpyridin-2-yl)piperazine and Structurally Related Analogs
For Immediate Release
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(4-Methylpyridin-2-yl)piperazine against its structural analogs, 1-phenylpiperazine and 1-(pyridin-2-yl)piperazine. This document is intended for researchers, scientists, and drug development professionals to provide objective data and support for lead optimization and candidate selection.
Comparative ADME Data
The following table summarizes the available experimental and computational ADME data for this compound and its comparators. Direct experimental data for this compound is limited; therefore, data from closely related analogs and computational predictions are included to provide a comprehensive overview.
| ADME Property | This compound | 1-Phenylpiperazine | 1-(Pyridin-2-yl)piperazine |
| Metabolic Stability | |||
| In Vitro Half-Life (t½, min) | Data not available | ~3 min (Mouse & Human Liver Microsomes)[1][2] | Data not available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | High[1][2] | Data not available |
| Permeability | |||
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted High | High enhancement potential[3] | Predicted High |
| Plasma Protein Binding | |||
| Fraction Unbound (fu) | Data not available | Data not available | Data not available |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 177.25[4] | 162.23[5] | 163.22[6] |
| XLogP3 | 1.2[7] | 1.9 | 0.7[6] |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 3 |
Experimental Protocols
Detailed methodologies for the key ADME assays are provided below to ensure reproducibility and transparency.
Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolic clearance of a compound by liver enzymes.
Methodology:
-
Preparation: Test compounds are incubated with human or other species' liver microsomes at a protein concentration of 0.5 mg/mL in a pH 7.4 phosphate buffer.[8] The final compound concentration is typically 1 µM.
-
Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (1 mM) to the incubation mixture, which is maintained at 37°C.[8][9][10]
-
Sampling: Aliquots of the reaction mixture are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[9][11] An internal standard is added for analytical quantification.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[9]
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[10]
Cell Permeability Assay (Caco-2)
Objective: To assess the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2), predicting its oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® filter supports and cultured for 21-25 days to allow them to differentiate and form a polarized monolayer with functional tight junctions.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[12][13]
-
Transport Experiment (Bidirectional):
-
Apical-to-Basolateral (A→B) Permeability: The test compound is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time.[14]
-
Basolateral-to-Apical (B→A) Permeability: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored. This helps to identify if the compound is a substrate of efflux transporters like P-glycoprotein.[14]
-
-
Sampling and Analysis: Samples are collected from the receiver compartment at specified time points (e.g., 2 hours) and the concentration of the test compound is quantified by LC-MS/MS.[14][15]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (Papp B→A / Papp A→B) is determined to assess the potential for active efflux.[14]
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of wells divided into two chambers by a semipermeable membrane (typically with a molecular weight cutoff of 8-12 kDa).[16][17]
-
Sample Preparation: The test compound is added to plasma (human or other species) at a specific concentration (e.g., 1-10 µM).[16]
-
Dialysis: The plasma containing the test compound is added to one chamber (the donor chamber), and a protein-free buffer (e.g., PBS, pH 7.4) is added to the other chamber (the receiver chamber).[16][17]
-
Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-8 hours) to allow the unbound compound to reach equilibrium across the membrane.[16][18]
-
Sampling and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in both aliquots is measured by LC-MS/MS.[17][18]
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber (unbound drug) to the concentration in the plasma chamber (total drug).
Visualizations
The following diagrams illustrate the experimental workflows for the described ADME assays.
References
- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-Methylpyridin-1-ium-2-yl)piperazin-4-ium | C10H17N3+2 | CID 7016842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. bio-protocol.org [bio-protocol.org]
Reproducibility of Published Data on 1-(4-Methylpyridin-2-yl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 1-(4-Methylpyridin-2-yl)piperazine, with a focus on the reproducibility of its synthesis. While specific published data on the biological performance of this compound is limited, this document outlines a plausible and reproducible synthetic protocol based on established chemical principles for analogous compounds. This guide also presents alternative synthetic strategies to offer a comparative perspective for researchers.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety. Piperazine and its derivatives are common scaffolds in medicinal chemistry, known for their diverse biological activities. The reproducibility of the synthesis of such compounds is critical for consistent results in research and drug development. This guide focuses on the most probable synthetic route, Nucleophilic Aromatic Substitution (SNAr), and provides a detailed experimental protocol to facilitate its reproducible synthesis.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through several methods common in the formation of N-arylpiperazines. The choice of method can impact yield, purity, cost, and scalability.
| Method | Starting Materials | General Conditions | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | 2-chloro-4-methylpyridine, Piperazine | Basic conditions (e.g., K₂CO₃, Et₃N), Reflux in a polar aprotic solvent (e.g., Acetonitrile, DMF) | Cost-effective, readily available starting materials, straightforward procedure.[1] | May require an excess of piperazine to minimize bis-arylation; the reactivity of the chloropyridine can be influenced by substituents. |
| Buchwald-Hartwig Amination | 2-bromo-4-methylpyridine, Piperazine | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Strong base (e.g., NaOtBu), Anhydrous solvent (e.g., Toluene, Dioxane) | High yields, applicable to a wide range of aryl halides, including less reactive chlorides. | Cost of catalyst and ligands, requires inert atmosphere, potential for heavy metal contamination in the product. |
| Synthesis from Aniline Derivative | 2-amino-4-methylpyridine, bis(2-chloroethyl)amine | Cyclization reaction, often under heating. | Can be a direct route if the aniline is readily available. | bis(2-chloroethyl)amine is a hazardous reagent (vesicant). |
Detailed Experimental Protocols
The following protocol describes the synthesis of this compound via Nucleophilic Aromatic Substitution, a method chosen for its simplicity and cost-effectiveness, making it highly reproducible in a standard laboratory setting.
Synthesis of this compound via SNAr
Materials:
-
2-chloro-4-methylpyridine
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
HPLC system
Procedure:
-
To a round-bottom flask, add 2-chloro-4-methylpyridine (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in ethyl acetate if necessary, to elute the product.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid or oil.
Expected Characterization Data
| Analysis | Expected Results |
| Appearance | White to off-white solid or viscous oil. |
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | * Pyridine protons: δ ~7.9-8.1 ppm (d, 1H), ~6.5-6.7 ppm (s, 1H), ~6.4-6.6 ppm (d, 1H).* Piperazine protons (N-aryl): δ ~3.4-3.6 ppm (t, 4H).* Piperazine protons (NH): δ ~2.9-3.1 ppm (t, 4H), ~1.5-2.0 ppm (br s, 1H).* Methyl protons: δ ~2.2-2.4 ppm (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | * Pyridine carbons: δ ~159-161, ~148-150, ~147-149, ~112-114, ~106-108 ppm.* Piperazine carbons: δ ~52-54, ~45-47 ppm.* Methyl carbon: δ ~20-22 ppm. |
| Mass Spectrometry (ESI+) | m/z = 178.13 [M+H]⁺ |
| Purity (HPLC) | ≥95% |
Reproducibility and Troubleshooting
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | * Ensure anhydrous conditions.* Increase reaction time or temperature.* Use a stronger base or a different solvent. |
| Formation of bis-arylated byproduct. | * Increase the excess of piperazine.* Add piperazine slowly to the reaction mixture. | |
| Impure Product | Incomplete removal of starting materials or byproducts. | * Optimize column chromatography conditions (solvent system, gradient).* Consider recrystallization as an alternative purification method. |
| Inconsistent Results | Variability in reagent quality. | * Use high-purity, anhydrous reagents.* Confirm the purity of the starting 2-chloro-4-methylpyridine. |
Visualizing the Workflow and Logic
To aid in understanding the experimental process and the relationships between the components, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants and conditions in the SNAr synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of the compound 1-(4-Methylpyridin-2-yl)piperazine against a panel of related biological targets, primarily focusing on serotonin, dopamine, and adrenergic receptors. Due to the prevalence of the arylpiperazine moiety in a vast number of centrally acting agents, understanding the selectivity profile of this specific compound is crucial for predicting its potential therapeutic applications and off-target effects.
Predicted Selectivity Profile
Based on the extensive literature on arylpiperazine derivatives, this compound is anticipated to exhibit affinity for various G-protein coupled receptors (GPCRs), including:
-
Serotonin Receptors: Arylpiperazines are well-known ligands for multiple serotonin (5-HT) receptor subtypes. It is plausible that this compound will show affinity for 5-HT₁A, 5-HT₂A, and other 5-HT receptors.
-
Dopamine Receptors: The piperazine core is a common feature in many dopamine receptor ligands. Therefore, interaction with D₂, D₃, and D₄ receptors is a distinct possibility.
-
Adrenergic Receptors: A number of arylpiperazine-containing compounds have demonstrated affinity for α₁- and α₂-adrenergic receptors.
The precise affinity and selectivity of this compound for these targets would be determined by the specific electronic and steric properties conferred by the 4-methylpyridin-2-yl substituent. To ascertain the exact selectivity profile, experimental validation is essential.
Data Presentation: A Template for Experimental Findings
To facilitate a clear comparison of the binding affinities of this compound against various targets, experimental data should be organized as follows:
| Target Receptor | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Reference |
| Serotonin Receptors | |||||
| 5-HT₁A | This compound | Radioligand Binding | |||
| 5-HT₂A | This compound | Radioligand Binding | |||
| 5-HT₂C | This compound | Radioligand Binding | |||
| Dopamine Receptors | |||||
| D₂ | This compound | Radioligand Binding | |||
| D₃ | This compound | Radioligand Binding | |||
| D₄ | This compound | Radioligand Binding | |||
| Adrenergic Receptors | |||||
| α₁A | This compound | Radioligand Binding | |||
| α₁B | This compound | Radioligand Binding | |||
| α₂A | This compound | Radioligand Binding |
Note: Kᵢ (inhibition constant) provides a measure of the binding affinity of a ligand to a receptor. IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
To determine the selectivity profile of this compound, the following experimental methodologies are recommended:
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor. These assays involve incubating a radiolabeled ligand with a preparation of cell membranes expressing the target receptor, in the presence and absence of the unlabeled test compound (this compound).
General Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293, CHO cells).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Calculate the IC₅₀ value from the curve.
-
Determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Assays for GPCRs
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For GPCRs, this often involves measuring the levels of second messengers like cyclic AMP (cAMP) or inositol phosphates (IP).
General Protocol (cAMP Assay for Gₛ or Gᵢ-coupled receptors):
-
Cell Culture:
-
Culture cells expressing the GPCR of interest.
-
-
Assay Procedure:
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with an appropriate agonist (for antagonists) or directly measure the effect of the compound (for agonists). For Gᵢ-coupled receptors, forskolin is often used to stimulate adenylyl cyclase.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercially available kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the concentration of the test compound.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.
-
Mandatory Visualizations
To visually represent the processes involved in assessing the selectivity of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the selectivity profile.
Comparative Cytotoxicity of 1-(4-Methylpyridin-2-yl)piperazine Derivatives and Related Analogues in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro cytotoxic effects of 1-(4-Methylpyridin-2-yl)piperazine derivatives and structurally similar compounds. This document provides a comparative analysis of their performance against various cancer cell lines, supported by experimental data and detailed methodologies.
The quest for novel anticancer agents has led to the exploration of diverse heterocyclic scaffolds, with piperazine-containing compounds emerging as a particularly promising class. Their structural versatility allows for modifications that can significantly influence their biological activity. This guide focuses on the comparative cytotoxicity of this compound derivatives and related pyridinylpiperazine analogues, summarizing key findings from preclinical research to aid in the ongoing development of more effective cancer therapeutics.
Data Presentation: Comparative Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives and related compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are presented to facilitate a direct comparison of their potency.
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Pyridinylpiperazine Derivatives | ||||
| Compound 5j (contains a 6-(4-methylpiperazin-1-yl)pyridin-3-yl moiety) | MDA-MB-231 (Breast) | Not Specified | >50 | [1] |
| Methyl Piperazine Derivatives | ||||
| Compound A-1 | A-549 (Lung) | MTT Assay | 18.27 | [2] |
| HCT-116 (Colon) | MTT Assay | 14.52 | [2] | |
| MIAPaCa-2 (Pancreatic) | MTT Assay | 45.31 | [2] | |
| Compound A-2 | A-549 (Lung) | MTT Assay | 15.34 | [2] |
| HCT-116 (Colon) | MTT Assay | 11.28 | [2] | |
| MIAPaCa-2 (Pancreatic) | MTT Assay | 41.88 | [2] | |
| Compound A-11 | A-549 (Lung) | MTT Assay | 5.71 | [3] |
| HCT-116 (Colon) | MTT Assay | 4.26 | [3] | |
| MIAPaCa-2 (Pancreatic) | MTT Assay | 31.36 | [3] | |
| Other Relevant Piperazine Derivatives | ||||
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | Not Specified | 1.00 | [4] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | Not Specified | 1.35 | [4] |
| Compound RB-1 | MDA-MB-231 (Breast) | Not Specified | 98.34 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the piperazine derivatives. Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).[2][5]
-
MTT Addition: Following the treatment period, add 20 µL of a 2.5 mg/mL or 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[2][5]
-
Solubilization: After incubation, remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[5]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to a final concentration of 10% to fix the cells and incubate at 4°C for 60 minutes.
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 565 nm.[5]
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Signaling Pathway: Intrinsic Apoptosis
Many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[4] The intrinsic, or mitochondrial, pathway is a common mechanism initiated by cellular stress, leading to the activation of a cascade of caspases and ultimately, programmed cell death.
Caption: Intrinsic mitochondrial apoptosis pathway induced by piperazine derivatives.
References
- 1. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-(4-Methylpyridin-2-yl)piperazine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 1-(4-Methylpyridin-2-yl)piperazine (CAS No. 34803-67-3), ensuring operational safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a corrosive substance that can cause severe skin and eye burns.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential hazards.
Key Hazard Data
| Property | Value | Source |
| CAS Number | 34803-67-3 | [1][2] |
| Molecular Formula | C10H15N3 | [1] |
| Physical State | Solid or Low Melting Solid | [1] |
| Hazard Class | 8 (Corrosive) | [3] |
| Packing Group | III | [1][3] |
| UN Number | UN3259 | [1][3] |
| Proper Shipping Name | AMINES, SOLID, CORROSIVE, N.O.S. (1-(4-Methyl-2-pyridyl)piperazine) | [1] |
Experimental Protocols: Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical to mitigate harm.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area. Ensure adequate ventilation to disperse any potential vapors.
-
Don Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to the procedures outlined below.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan: Step-by-Step Guidance
The proper disposal of this compound is crucial to prevent environmental contamination and ensure compliance with regulations. This substance must be treated as hazardous chemical waste.
Disposal Workflow:
Figure 1. Workflow for the proper disposal of this compound.
Detailed Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and compatible container.
-
Container Management: The waste container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the corrosive hazard symbol.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to prevent the release of material in case of a leak.
-
Professional Disposal: The disposal of this compound must be handled by a licensed and approved chemical waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed. Maintain records of waste generation and disposal as required.
References
Essential Safety and Operational Guide for 1-(4-Methylpyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 1-(4-Methylpyridin-2-yl)piperazine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact. The following protocols are based on the known hazards of the parent compound, piperazine, and related derivatives, which are classified as corrosive, sensitizing, and harmful.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent exposure. The following equipment should be used at all times when handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles compliant with ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses to protect against splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves offer good short-term protection.[1] For extended contact, consult the glove manufacturer's resistance guide. Always inspect gloves before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn.[5] Contaminated lab coats should be laundered separately from personal clothing.[6][7] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts/aerosols are generated.[2] |
| Foot Protection | Closed-toe Shoes | Sandals or soft shoes are not permitted in the laboratory.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][9]
-
Labeling: All containers must be clearly labeled with the chemical name and associated hazards.[5][10]
2. Handling the Compound:
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors.[7][11]
-
Dispensing: When transferring the chemical, use designated tools such as spatulas or pipettes.[5] Avoid creating dust.[7][11]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[7][9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7]
3. Storage:
-
Container Integrity: Store in the original, tightly sealed container.[7]
-
Storage Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[2][7] Protect from direct sunlight and moisture.[2][4]
Emergency Response Plan
1. In Case of a Spill:
-
Minor Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7][12]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[13]
-
Clean the spill area with soap and water.[13]
-
-
Major Spill:
2. In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11][14] Seek immediate medical attention.[11][14]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[11] Seek medical attention if irritation persists.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[11][14] Seek immediate medical attention.[11][14]
-
Ingestion: Do NOT induce vomiting.[4][14] Rinse the mouth with water.[14] Seek immediate medical attention.[4][14]
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including empty containers and contaminated absorbents, in a clearly labeled, sealed, and compatible hazardous waste container.[7][12]
2. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental services company.[15]
-
The recommended disposal method is high-temperature incineration.[16]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][16]
Workflow for Safe Handling and Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. oshaeducationcenter.com [oshaeducationcenter.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 9. nj.gov [nj.gov]
- 10. triumvirate.com [triumvirate.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
